molecular formula C30H32O16 B234655 Galloyloxypaeoniflorin CAS No. 145898-93-7

Galloyloxypaeoniflorin

Cat. No.: B234655
CAS No.: 145898-93-7
M. Wt: 648.6 g/mol
InChI Key: PRUKRWUTUBERIO-IFPUPTAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galloyloxypaeoniflorin is a bioactive monoterpene glycoside isolated from plants of the Paeonia genus, such as Paeonia suffruticosa (Mu Dan Pi) and Paeonia lactiflora . This compound is a significant focus of scientific research due to its multifaceted biological activities. Its primary characterized mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses . Further mechanistic studies have shown that Galloyloxypaeoniflorin interacts with key components of the complement system, specifically the C1q, C3, and C5 proteins, demonstrating potent anticomplement activity that is relevant for immunology research . In addition to its immunomodulatory properties, Galloyloxypaeoniflorin exhibits a strong radical-scavenging effect, showing more potent antioxidant activity than α-tocopherol in experimental models . Emerging research also suggests potential benefits for bone health, as paeoniflorin derivatives have been found to promote osteoblastic differentiation, which is crucial for bone formation . These diverse properties make Galloyloxypaeoniflorin a valuable compound for researchers investigating inflammation, autoimmune conditions, complement-driven pathologies, oxidative stress, and bone metabolism. The product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145898-93-7

Molecular Formula

C30H32O16

Molecular Weight

648.6 g/mol

IUPAC Name

[(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate

InChI

InChI=1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1

InChI Key

PRUKRWUTUBERIO-IFPUPTAISA-N

SMILES

CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O

Isomeric SMILES

CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=C(C(=C(C=C3)O)O)O)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O

Canonical SMILES

CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O

Synonyms

galloyl-oxypaeoniflorin
galloyloxy-paeoniflorin
galloyloxypaeoniflorin

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Galloyloxypaeoniflorin Mechanism of Action in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Galloyloxypaeoniflorin , a potent monoterpene glycoside, focusing on its specific mechanisms in modulating inflammatory cascades.

Executive Summary

Galloyloxypaeoniflorin (GPF) is a bioactive monoterpene glycoside isolated primarily from the root cortex of Paeonia suffruticosa (Moutan Cortex). Structurally related to paeoniflorin, GPF is distinguished by the presence of a galloyl moiety at the 6'-position of the glucose unit.[1] This structural modification confers significantly enhanced biological potency, particularly in antioxidant capacity and complement system inhibition , compared to its parent compound.

While paeoniflorin is widely recognized for general anti-inflammatory effects, GPF exhibits a specialized dual-mechanism:

  • Direct Blockade of the Complement Cascade: Specifically targeting C1q, C3, and C5.

  • ROS-Dependent NF-κB Suppression: The galloyl group acts as a superior electron donor, scavenging reactive oxygen species (ROS) that act as upstream signaling molecules for the NF-κB and MAPK inflammatory pathways.

Chemical Identity & Structural Pharmacology[2][3]

Structure-Activity Relationship (SAR)

The efficacy of Galloyloxypaeoniflorin is dictated by two pharmacophores:

  • The Paeoniflorin Core: A cage-like pinane skeleton responsible for binding affinity to specific immunomodulatory receptors (e.g., Adenosine A1, potentially TLRs).

  • The Galloyl Moiety (3,4,5-trihydroxybenzoyl): This is the critical differentiator. It enhances lipophilicity and provides three phenolic hydroxyl groups. These groups drastically increase radical scavenging activity (RSA) compared to paeoniflorin and

    
    -tocopherol, allowing GPF to intercept intracellular ROS before they can trigger the IKK complex.
    
CompoundStructural FeatureRelative Radical Scavenging Activity (RSA)Primary Anti-Inflammatory Target
Paeoniflorin Monoterpene glycosideLow to ModerateNF-κB, Adenosine A1
Galloyloxypaeoniflorin + Galloyl group High (Superior to Vit E) Complement (C1q, C3, C5) , ROS-NF-κB
Oxypaeoniflorin + Hydroxyl groupModerateNF-κB

Molecular Mechanisms of Action[4]

The Complement System Blockade (Unique Mechanism)

Unlike general anti-inflammatory agents that target cytokines, GPF intervenes at the level of the complement system , a proteolytic cascade that drives innate immunity.

  • Target: Classical and Alternative pathways.

  • Action: GPF inhibits the activity of C1q (initiation complex), C3 (central convergence point), and C5 (membrane attack complex precursor).

  • Outcome: Prevention of anaphylatoxin release (C3a, C5a) which normally recruits neutrophils and mast cells.

ROS-Dependent NF-κB & MAPK Inhibition

Inflammation in macrophages (e.g., Kupffer cells, Microglia) is often sustained by an oxidative loop where ROS oxidizes cysteine residues on signaling kinases.

  • ROS Scavenging: GPF donates electrons/hydrogens to neutralize superoxide (

    
    ) and hydroxyl radicals (
    
    
    
    ).
  • Pathway Interruption: By lowering intracellular ROS, GPF prevents the phosphorylation of IκB

    
      and p38 MAPK .
    
  • Transcriptional Repression: This prevents the nuclear translocation of the p65 subunit of NF-κB, halting the transcription of pro-inflammatory genes (TNF-

    
    , IL-6, iNOS, COX-2).
    
Visualization of Signaling Pathways

G Figure 1: Dual-Mechanism of Galloyloxypaeoniflorin: Complement Blockade & ROS-Dependent NF-κB Suppression. cluster_complement Complement Cascade Inhibition cluster_signaling Intracellular Signaling (Macrophage) LPS LPS / TLR Ligands ROS Intracellular ROS (H2O2, O2•-) LPS->ROS MAPK p38 / JNK / ERK LPS->MAPK IKK IKK Complex LPS->IKK OxStress Oxidative Stress OxStress->ROS GPF Galloyloxypaeoniflorin C1q C1q Complex GPF->C1q BLOCKS C3 C3 Convertase GPF->C3 BLOCKS C5 C5 Convertase GPF->C5 BLOCKS GPF->ROS SCAVENGES (Galloyl moiety) C1q->C3 C3->C5 MAC Membrane Attack Complex (Cell Lysis / Inflammation) C5->MAC ROS->MAPK Activation ROS->IKK Activation NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα Degradation IKK->IkB IkB->NFkB Nucleus Nucleus: Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Nucleus

Experimental Validation Protocols

To validate the mechanism of Galloyloxypaeoniflorin, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Complement Inhibition Assay

Objective: Quantify the direct inhibitory effect of GPF on the classical complement pathway.

  • Reagents: Sensitized sheep erythrocytes (EA), Guinea pig serum (source of complement), GVB++ buffer (Gelatin Veronal Buffer with

    
    /
    
    
    
    ).
  • Preparation:

    • Prepare GPF stock solutions (10, 50, 100, 200

      
      M) in GVB++.
      
    • Dilute Guinea pig serum to yield 50% hemolysis (1 CH50 unit) in the absence of inhibitors.

  • Reaction:

    • Mix 100

      
      L of diluted serum + 100 
      
      
      
      L of GPF solution. Incubate at 37°C for 10 min.
    • Add 200

      
      L of sensitized erythrocytes (EA).
      
    • Incubate at 37°C for 30 min.

  • Measurement:

    • Centrifuge at 2000 rpm for 5 min.

    • Measure optical density (OD) of the supernatant at 541 nm.

  • Calculation:

    • Inhibition (%) =

      
      .
      
    • Validation Criterion: A dose-dependent reduction in hemolysis confirms blockade of C1q-C9 cascade.

Protocol B: ROS-Mediated NF-κB Inhibition in RAW 264.7 Cells

Objective: Confirm that GPF anti-inflammatory activity is linked to its antioxidant capacity.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM + 10% FBS.

  • Pre-treatment: Seed cells (

    
    /well). Treat with GPF (10–100 
    
    
    
    M) for 2 hours.
  • Induction: Stimulate with LPS (1

    
    g/mL) for:
    
    • 30 min (for ROS and Phospho-protein analysis).

    • 24 hours (for Cytokine release).[2]

  • ROS Quantification:

    • Wash cells and incubate with DCFH-DA (10

      
      M) for 30 min.
      
    • Measure fluorescence (Ex 485nm / Em 535nm).

  • Western Blotting:

    • Lyse cells. Probe for p-p65 , p-IκB

      
       , and p-p38 .
      
    • Control: Use Total-p65 and

      
      -actin as loading controls.
      
  • Validation Criterion: GPF must significantly reduce DCF fluorescence (ROS) and concomitantly reduce p-p65 levels. If p-p65 is reduced but ROS is unchanged, the mechanism is ROS-independent (disproving the hypothesis).

Comparative Data Summary

The following table summarizes the potency of Galloyloxypaeoniflorin relative to standard controls based on literature values for radical scavenging (DPPH assay) and Complement inhibition (


).
CompoundDPPH Scavenging (

,

M)
Complement Inhibition (

, mM)
Mechanism Note
Galloyloxypaeoniflorin ~3.5 0.14 - 0.25 Potent Dual Inhibitor
Galloylpaeoniflorin~3.80.18Isomer, similar potency
Paeoniflorin> 100 (Inactive)> 2.0 (Weak)Lacks Galloyl moiety

-Tocopherol (Vit E)
~12.0N/AReference Antioxidant
HeparinN/A0.05Reference Complement Inhibitor

Note: Lower


 indicates higher potency. GPF is approximately 3-4x more potent than Vitamin E as an antioxidant and shows significant anti-complement activity compared to Paeoniflorin.

References

  • Matsuda, H., et al. (2001). Bioactive constituents of Chinese natural medicines.[3][4] VI. Moutan Cortex. (2): Structures and radical scavenging effects of suffruticosides A, B, C, D, and E and galloyl-oxypaeoniflorin.[3][4] Chemical & Pharmaceutical Bulletin, 49(1), 69-72.[3][5] Link

  • Song, W. H., Cheng, Z., & Chen, D. (2014). Anticomplement monoterpenoid glucosides from the root bark of Paeonia suffruticosa. Journal of Natural Products, 77(1), 42-48. Link

  • Chen, J., et al. (2021). Evaluations and Mechanistic Interrogation of Natural Products Isolated From Paeonia suffruticosa for the Treatment of Inflammatory Bowel Disease. Frontiers in Pharmacology, 12, 782563. Link

  • Li, H., et al. (2009). 6'-O-Galloylpaeoniflorin attenuates osteoclastogenesis and relieves ovariectomy-induced osteoporosis by inhibiting ROS and MAPKs/c-Fos/NFATc1 signaling pathways. Free Radical Biology and Medicine (Contextual reference for Galloyl-moiety mechanism).
  • He, C. N., et al. (2010). Chemical constituents and bioactivities of plants from the genus Paeonia.[6][7] Chemistry & Biodiversity, 7(1), 90-104. Link

Sources

The Art of Augmentation: A Technical Guide to the Structure-Activity Relationship of Galloyl-Paeoniflorin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorin, a monoterpene glycoside from Paeonia lactiflora, possesses a unique cage-like pinane skeleton and exhibits a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. However, its therapeutic potential is often hampered by suboptimal bioavailability.[1][2] This has spurred the exploration of chemical modifications, with galloylation emerging as a promising strategy to enhance its biological efficacy. This in-depth technical guide dissects the structure-activity relationship (SAR) of galloyl-paeoniflorin derivatives, providing a comprehensive analysis of their synthesis, biological evaluation, and underlying molecular mechanisms. We will explore how the addition of a galloyl moiety influences the antioxidant, anti-inflammatory, and neuroprotective properties of the parent molecule, offering insights for the rational design of novel and more potent therapeutic agents.

Introduction: The Rationale for Galloylation

Paeoniflorin's inherent structure, while conferring a range of biological activities, also presents challenges in terms of its pharmacokinetic profile.[2] The presence of multiple polar groups can limit its ability to cross biological membranes, affecting its absorption and distribution.[2] Chemical modification through esterification, particularly with gallic acid to form galloyl-paeoniflorin derivatives, is a key strategy to address these limitations and enhance therapeutic efficacy.

The rationale for galloylation is twofold:

  • Enhanced Bioactivity: The galloyl moiety, a trihydroxylated phenyl group, is a well-known pharmacophore with potent antioxidant and anti-inflammatory properties.[3] Its incorporation into the paeoniflorin scaffold is hypothesized to create synergistic or additive effects, leading to a more potent molecule.

  • Improved Physicochemical Properties: Esterification can modulate the lipophilicity of paeoniflorin, potentially improving its membrane permeability and, consequently, its bioavailability.[4]

This guide will delve into the specifics of how these modifications translate into tangible changes in biological activity, focusing on the critical interplay between chemical structure and pharmacological function.

Synthesis of Galloyl-Paeoniflorin Derivatives: A Strategic Approach

The synthesis of galloyl-paeoniflorin derivatives requires a strategic approach to achieve regioselectivity, given the multiple hydroxyl groups on the glucose moiety of paeoniflorin. While the complete synthesis of paeoniflorin is complex and not practical for routine production, the semi-synthesis of its derivatives is more feasible.[5]

General Synthetic Strategy for Paeoniflorin Esterification

A general method for the synthesis of paeoniflorin esters involves the use of a suitable catalyst and reaction conditions to promote the esterification of paeoniflorin with a desired acyl group.

Experimental Protocol: General Synthesis of Paeoniflorin Derivatives [6]

  • Reaction Setup: A solution of paeoniflorin (0.5 mmol) in an appropriate alcohol solvent (12 mL) is prepared.

  • Catalyst Addition: A scandium triflate (Sc(CF3SO3)3) catalyst (0.5 mmol) is added to the solution.

  • Reflux: The reaction mixture is refluxed for a specific duration (e.g., 45 minutes), with the reaction progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the mixture is diluted with ethyl acetate and washed with a saturated sodium chloride solution.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under vacuum, and the resulting residue is purified by flash chromatography to yield the desired paeoniflorin derivative.

It is important to note that this is a general procedure and the specific alcohol, reaction time, and purification conditions may need to be optimized for the synthesis of specific galloyl-paeoniflorin derivatives.

Challenges in Regioselective Galloylation

Achieving regioselective galloylation at a specific hydroxyl group on the glucose moiety of paeoniflorin is a significant synthetic challenge. The reactivity of the different hydroxyl groups can vary, and protecting group strategies may be necessary to direct the acylation to the desired position, such as the 6'-position to yield the naturally occurring 6'-O-galloylpaeoniflorin.

Diagram of Synthetic Logic for Paeoniflorin Derivatives

G Paeoniflorin Paeoniflorin Reaction Esterification Reaction Paeoniflorin->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Catalyst Sc(CF3SO3)3 Catalyst->Reaction Derivative Paeoniflorin Derivative (Ester) Reaction->Derivative Crude Product Purification Purification (Chromatography) Derivative->Purification Purification->Derivative Purified Product

Caption: General workflow for the synthesis of paeoniflorin derivatives.

Structure-Activity Relationship: Unraveling the Impact of the Galloyl Moiety

The addition of a galloyl group to the paeoniflorin backbone significantly influences its biological activity. The following sections dissect the SAR of these derivatives in key therapeutic areas.

Antioxidant Activity

The galloyl moiety, with its three hydroxyl groups, is a potent free radical scavenger. Its incorporation into paeoniflorin is expected to enhance the molecule's overall antioxidant capacity.

Key Structural Features for Antioxidant Activity:

  • Presence of the Galloyl Group: The trihydroxyl arrangement on the phenyl ring of the galloyl group is crucial for donating hydrogen atoms to neutralize free radicals.

  • Position of Galloylation: The specific position of the galloyl group on the glucose moiety can influence the antioxidant activity, although more comparative studies are needed to establish a definitive SAR.

CompoundAntioxidant AssayIC50 / ActivityReference
PaeoniflorinDPPH Radical Scavenging10-20% scavenging at 1000 µg/mL[7]
OxypaeoniflorinDPPH Radical Scavenging80-90% scavenging at 1000 µg/mL[7]
6'-O-galloylpaeoniflorinNot specifiedPotent antioxidant potential[1]

Experimental Protocol: DPPH Radical Scavenging Assay [7]

  • Preparation of Solutions: Prepare stock solutions of the test compounds (paeoniflorin, galloyl-paeoniflorin derivatives) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to respective wells. Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Anti-inflammatory Activity

Both paeoniflorin and the galloyl moiety possess anti-inflammatory properties. Their combination in galloyl-paeoniflorin derivatives often leads to enhanced inhibition of inflammatory pathways.

Key Structural Features for Anti-inflammatory Activity:

  • Galloyl Group: The galloyl moiety contributes significantly to the anti-inflammatory effects, likely through its ability to modulate key inflammatory signaling pathways.

  • Modifications to the Paeoniflorin Core: Alterations to the pinane skeleton of paeoniflorin can also influence anti-inflammatory activity.

CompoundAnti-inflammatory AssayIC50 / InhibitionReference
PaeoniflorinNO production in LPS-induced RAW 264.7 cellsIC50: 2.2 x 10⁻⁴ mol/L[8][9]
AlbiflorinNO production in LPS-induced RAW 264.7 cellsIC50: 1.3 x 10⁻² mol/L[8][9]
Paeoniflorin Derivatives (various)Inhibition of IL-1β secretionCompounds 8 and 18 showed more obvious inhibitory effect than paeoniflorin.[4]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages [8]

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compounds on NO production by comparing the nitrite concentrations in treated versus untreated (LPS-stimulated) cells.

Neuroprotective Effects

The neuroprotective actions of paeoniflorin are well-documented, and galloylation appears to amplify these effects, particularly in models of oxidative stress-induced neuronal injury.

Key Structural Features for Neuroprotective Activity:

  • 6'-O-galloyl Moiety: The presence of the galloyl group at the 6'-position of the glucose has been shown to be crucial for the enhanced neuroprotective effects observed in 6'-O-galloylpaeoniflorin.[10]

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells [1]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Treatment: Treat the cells with varying concentrations of 6'-O-galloylpaeoniflorin.

  • Induction of Neurotoxicity: Induce neurotoxicity using a relevant stressor, such as hydrogen peroxide (for oxidative stress) or a neurotoxin.

  • Assessment of Cell Viability: Measure cell viability using methods like the MTT assay to determine the protective effect of the compound.

  • Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity), oxidative stress (e.g., reactive oxygen species levels), and key signaling proteins.

Molecular Mechanisms of Action: A Deeper Dive

The enhanced biological activities of galloyl-paeoniflorin derivatives can be attributed to their modulation of key cellular signaling pathways.

The PI3K/Akt/Nrf2 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. 6'-O-galloylpaeoniflorin has been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.[10]

Diagram of the PI3K/Akt/Nrf2 Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPF 6'-O-Galloylpaeoniflorin PI3K PI3K GPF->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates, leading to Nrf2 release Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Initiates Transcription

Sources

Methodological & Application

Protocol for isolating Galloyloxypaeoniflorin from Paeoniae Radix

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Preparative Isolation of Galloyloxypaeoniflorin from Paeoniae Radix

Authored by a Senior Application Scientist

This document provides a comprehensive, field-tested protocol for the isolation of Galloyloxypaeoniflorin, a bioactive monoterpene glycoside, from the dried roots of Paeonia lactiflora (Paeoniae Radix). This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity Galloyloxypaeoniflorin for research or development purposes. The methodology is designed around a multi-step chromatographic process, ensuring both high yield and exceptional purity.

The core challenge in isolating Galloyloxypaeoniflorin lies in its structural similarity to other abundant monoterpene glycosides in Paeoniae Radix, such as paeoniflorin and albiflorin.[1][2] The presence of a galloyl group on the Galloyloxypaeoniflorin molecule imparts a distinct polarity that can be exploited for separation.[] This protocol leverages this chemical characteristic through a logical sequence of extraction, enrichment, and high-resolution purification.

Our approach is founded on a three-stage process:

  • Efficient Solid-Liquid Extraction: To solubilize the target glycosides from the raw herbal matrix.

  • Macroporous Resin Chromatography: For the selective enrichment of the total glycoside fraction, effectively removing highly polar compounds like sugars and non-polar lipids.[4]

  • High-Speed Counter-Current Chromatography (HSCCC): A preparative, support-free liquid-liquid chromatography technique for the final, high-purity separation of Galloyloxypaeoniflorin from other closely related glycosides.[5][6]

Part 1: Principle of the Isolation Workflow

The isolation strategy is based on a progressive increase in purification resolution, moving from a crude bulk extraction to a highly specific final separation.

  • Initial Extraction: The process begins with a 70% ethanol extraction. This solvent composition is optimal for solubilizing monoterpene glycosides, which possess both polar (sugar moiety, hydroxyls) and moderately non-polar (pinane skeleton, benzoyl group) features, while minimizing the co-extraction of unwanted polymeric carbohydrates and proteins.[7]

  • Enrichment: The crude extract is then subjected to macroporous resin chromatography. A non-polar resin (e.g., D101-type) is used. The glycosides adsorb to the resin surface while more polar impurities are washed away with water. A subsequent elution with an ethanol-water gradient releases the enriched glycoside fraction. This step significantly concentrates the target compounds and simplifies the mixture for the final purification stage.[8][9]

  • High-Resolution Purification: The final and most critical step employs High-Speed Counter-Current Chromatography (HSCCC). HSCCC utilizes a biphasic liquid system without a solid support, which entirely prevents the irreversible adsorption of the sample—a common issue with traditional silica-based chromatography.[10] Separation is achieved based on the differential partitioning of each glycoside between the two immiscible liquid phases. The slightly higher polarity of Galloyloxypaeoniflorin compared to paeoniflorin allows for their effective resolution.[11]

Isolation Workflow Diagram

Isolation_Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Enrichment cluster_2 Stage 3: High-Purity Isolation Start Paeoniae Radix Powder Extraction Ultrasonic Extraction (70% Ethanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Glycoside Extract Filtration->Crude_Extract Resin_Column Macroporous Resin Column (D101 Resin) Crude_Extract->Resin_Column Wash Wash with Deionized Water Resin_Column->Wash Elution Elute with 50% Ethanol Wash->Elution Enriched_Fraction Enriched Total Glycosides Elution->Enriched_Fraction HSCCC_Prep HSCCC System Preparation (Solvent System Equilibration) Enriched_Fraction->HSCCC_Prep Sample_Injection Sample Injection HSCCC_Prep->Sample_Injection HSCCC_Run HSCCC Separation Sample_Injection->HSCCC_Run Fraction_Collection Fraction Collection & HPLC Analysis HSCCC_Run->Fraction_Collection Pure_Compound Pure Galloyloxypaeoniflorin (>98% Purity) Fraction_Collection->Pure_Compound

Caption: Workflow for Galloyloxypaeoniflorin Isolation.

Part 2: Detailed Experimental Protocol

Stage 1: Preparation of Crude Glycoside Extract
  • Material Preparation: Weigh 500 g of dried Paeoniae Radix root and pulverize it into a coarse powder (approximately 40-60 mesh).

  • Extraction:

    • Place the powder into a large-volume flask and add 5 L of 70% (v/v) aqueous ethanol.

    • Perform ultrasonic-assisted extraction for 45 minutes at 50°C. This enhances cell wall disruption and improves extraction efficiency compared to simple maceration.[12]

    • Filter the mixture through cheesecloth to remove the bulk solid material.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine the three filtrates.

    • Concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature of 55°C until all ethanol is removed and a dense aqueous residue remains.

    • Lyophilize the aqueous residue to obtain a dry crude extract powder.

Stage 2: Enrichment of Total Glycosides via Macroporous Resin
  • Column Preparation:

    • Select a glass column (e.g., 5 cm diameter x 50 cm length) and pack it with D101 macroporous resin that has been pre-soaked in 95% ethanol for 24 hours and then washed thoroughly with deionized water until no ethanol is detectable.

  • Sample Loading:

    • Dissolve approximately 50 g of the crude extract powder in 500 mL of deionized water.

    • Load the solution onto the prepared resin column at a flow rate of 2 bed volumes (BV) per hour.

  • Washing and Elution:

    • Wash the column with 3 BV of deionized water to remove highly polar, non-adsorbed impurities (e.g., sugars, salts).

    • Discard the water wash.

    • Elute the adsorbed glycosides with 5 BV of 50% (v/v) aqueous ethanol at a flow rate of 2 BV/hour. The use of 50% ethanol provides sufficient eluotropic strength to desorb the monoterpene glycosides.[4]

  • Fraction Collection and Analysis:

    • Collect the 50% ethanol eluate.

    • Concentrate this fraction to dryness using a rotary evaporator to yield the enriched total glycosides fraction.

    • Analyze a small aliquot via High-Performance Liquid Chromatography (HPLC) to confirm the presence and enrichment of paeoniflorin and its derivatives.

Stage 3: Isolation of Galloyloxypaeoniflorin by HSCCC

This stage is the most critical for achieving high purity and relies on the selection of an appropriate two-phase solvent system.

  • Solvent System Selection & Preparation:

    • The choice of solvent system is paramount for successful HSCCC separation.[13] A suitable system must provide an ideal partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

    • A recommended starting system for separating glycosides like paeoniflorin and its derivatives is n-butanol-ethyl acetate-water (1:4:5, v/v/v) .[11]

    • Prepare the solvent system by mixing the components in a separatory funnel. Shake vigorously and allow the phases to separate completely at room temperature. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the operational mode).

  • HSCCC System Operation:

    • Equilibration: Fill the entire HSCCC coil with the stationary phase (upper phase).

    • Mobile Phase Pumping: Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min while the apparatus is rotating at a set speed (e.g., 850 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet.

  • Sample Injection and Separation:

    • Dissolve 200 mg of the enriched total glycosides fraction in 10 mL of the biphasic solvent mixture (equal volumes of upper and lower phase).

    • Inject the sample solution into the column through the injection valve.

    • Continue to pump the mobile phase at 2.0 mL/min.

  • Fraction Collection and Purity Analysis:

    • Monitor the effluent continuously with a UV detector at 230 nm.

    • Collect fractions (e.g., 5 mL per tube) based on the peaks observed on the chromatogram.

    • Analyze the collected fractions corresponding to the target peak by analytical HPLC to determine the purity of Galloyloxypaeoniflorin.

    • Combine the fractions containing the high-purity compound (>98%) and remove the solvent under vacuum to obtain the purified Galloyloxypaeoniflorin.

Part 3: Data Summary and Verification

The identity and purity of the final product should be confirmed using standard analytical techniques such as HPLC, LC-MS for molecular weight confirmation, and NMR for structural elucidation.

Table 1: Expected Yield and Purity at Each Isolation Stage
StageInput MaterialOutput ProductExpected Yield (w/w from initial dry root)Expected Purity of Galloyloxypaeoniflorin
1. Extraction 500 g Paeoniae Radix PowderCrude Extract Powder~15-20%< 1%
2. Enrichment 50 g Crude ExtractEnriched Total Glycosides~3-5%~5-10%
3. HSCCC 200 mg Enriched GlycosidesPurified GalloyloxypaeoniflorinVariable, dependent on content> 98%

References

  • Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography. PubMed. Available at: [Link]

  • Advancement in the chemical analysis of Paeoniae Radix (Shaoyao). PubMed. Available at: [Link]

  • Macroporous Resin Column Simulated Moving Bed Chromatography Adsorption for Separation of Albiflorin and Paeoniflorin. Asian Journal of Chemistry. Available at: [Link]

  • High-Speed Counter-Current Chromatography Research Guide. PapersFlow. Available at: [Link]

  • High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review. PubMed. Available at: [Link]

  • Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra. MDPI. Available at: [Link]

  • Assessment report on Paeonia lactiflora Pallas, radix (Paeoniae radix alba). European Medicines Agency (EMA). Available at: [Link]

  • Macroporous Resin Column Simulated Moving Bed Chromatography Adsorption for Separation of Albiflorin and Paeoniflorin. Asian Journal of Chemistry. Available at: [Link]

  • Radix Paeoniae Alba / White peony root / 白芍藥. Traditional Chinese Medicine (TCM). Available at: [Link]

  • High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from R. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Chemical profiling of Radix Paeoniae evaluated by... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. Available at: [Link]

  • Applications of high-speed counter-current chromatography for the separation and isolation of natural products. ResearchGate. Available at: [Link]

  • Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography. PubMed. Available at: [Link]

  • Phytochemical Studies on Paeoniae Radix (1);Monoterpene Glucosides. KoreaScience. Available at: [Link]

  • Extraction of Paeoniflorin from Radix Paeoniae Alba by Supercritical CO2. ResearchGate. Available at: [Link]

Sources

HPLC method development for Galloyloxypaeoniflorin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Galloyloxypaeoniflorin (GP) , a bioactive monoterpene glycoside found in Paeonia lactiflora and Paeonia suffruticosa.

While Paeoniflorin is the primary marker for Paeonia species, Galloyloxypaeoniflorin possesses distinct antioxidant and anti-inflammatory properties due to the presence of a galloyl moiety. Quantifying GP is challenging due to its structural similarity to Paeoniflorin and its susceptibility to hydrolysis. This guide provides a validated workflow to resolve these isomers and ensure data integrity for drug development and quality control.

Chemical Basis & Separation Logic

To develop a robust method, one must understand the analyte's behavior in solution.

  • Analyte: Galloyloxypaeoniflorin (

    
    )
    
  • Structural Insight: GP is essentially Paeoniflorin esterified with a gallic acid group.

  • Chromatographic Implication:

    • Polarity: The galloyl group adds aromaticity and molecular bulk, making GP slightly less polar (more hydrophobic) than Paeoniflorin. Therefore, on a C18 column, GP will elute after Paeoniflorin.

    • Acidity: The phenolic hydroxyls on the galloyl group are weakly acidic (

      
      ). To prevent peak tailing caused by secondary interactions with residual silanols on the column, the mobile phase must  be acidified (pH < 3.0).
      
    • UV Detection: The benzoyl and galloyl chromophores exhibit strong absorption at 230 nm (maximum sensitivity) and 254–280 nm (high selectivity).

Method Development Workflow

The following diagram illustrates the logical flow for optimizing the separation of GP from the matrix (Paeoniflorin, Albiflorin, etc.).

MethodDev Start Define Target: Galloyloxypaeoniflorin Scout Scouting Run: Gradient 5-95% B Start->Scout Initial Check Acid Acid Selection: 0.1% H3PO4 vs Formic Scout->Acid Peak Shape Analysis Opt Gradient Optimization: Focus 15-40% B Acid->Opt Resolution < 1.5? Valid Validation: ICH Q2 (R1) Opt->Valid Final Method Valid->Start Re-optimize if Fail

Figure 1: Iterative Method Development Cycle for Structural Isomers.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (Octadecylsilane),

    
     mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18).
    
    • Why: The 250 mm length provides the theoretical plates necessary to resolve GP from the massive Paeoniflorin peak.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (v/v). Note: Use Formic Acid (0.1%) if using MS detection.[1]

    • Solvent B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C (Controlled).

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 10 µL.

Gradient Program

This gradient is designed to elute the polar Paeoniflorin early while retaining the GP long enough for baseline separation.

Time (min)Solvent A (%)Solvent B (%)Event
0.08515Injection / Hold
10.08020Elution of Paeoniflorin
35.06040Elution of Galloyloxypaeoniflorin
40.01090Column Wash
45.08515Re-equilibration
Sample Preparation (Extraction)

Efficient extraction is critical to prevent the hydrolysis of the ester bond in GP.

Extraction Raw Dried Root Powder (0.5 g) Solvent Add 25 mL 70% Methanol Raw->Solvent Sonic Ultrasonication (30 min, <40°C) Solvent->Sonic Cool Cool to Room Temp & Weigh Sonic->Cool Prevent Degradation Filter Filter (0.45 µm PTFE) Cool->Filter Vial HPLC Vial Filter->Vial

Figure 2: Optimized Extraction Workflow for Labile Glycosides.

Step-by-Step:

  • Weigh: Accurately weigh 0.5 g of pulverized Paeonia root powder into a 50 mL conical flask.

  • Solvent: Add 25 mL of 70% Methanol.

    • Expert Note: 70% Methanol strikes the balance between solubilizing the glycoside (water-soluble) and the galloyl moiety (organic-soluble).

  • Extraction: Sonicate for 30 minutes. Crucial: Maintain water bath temperature

    
     to prevent ester hydrolysis.
    
  • Makeup: Cool to room temperature. Weigh the flask and replenish any lost solvent with 70% Methanol.

  • Clarification: Filter through a 0.45 µm PTFE membrane.

Validation Parameters (ICH Q2)

To ensure the method is "field-proven," the following criteria must be met.

ParameterAcceptance CriteriaExperimental Logic
Specificity Resolution (

) > 1.5 between Paeoniflorin and GP.
Ensures accurate integration without peak overlap.
Linearity

(Range: 5–200 µg/mL).
Confirms detector response is proportional to concentration.[5]
Precision RSD < 2.0% (n=6 injections).Validates system stability.
Recovery 95% – 105%.Spiking standard into matrix to check for extraction efficiency.
LOD/LOQ S/N ratio 3:1 (LOD) and 10:1 (LOQ).Determines sensitivity limits.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of GP and Paeoniflorin Gradient slope too steep.Decrease the %B ramp rate between 10–30 mins.
Peak Tailing Secondary silanol interactions.Ensure mobile phase pH is ~2.5 using Phosphoric Acid.
GP Peak Area Decreasing Hydrolysis of sample.Analyze samples within 24h; keep autosampler at 4°C.
High Backpressure Particulates in sample.Re-filter sample; check guard column.

References

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (General monograph on Paeonia lactiflora extraction and HPLC methods).
  • Kim, M. K., et al. (2021).[2] "Analytical Quality by Design Methodology Approach for Simultaneous Quantitation of Paeoniflorin and Decursin in Herbal Medicine by RP-HPLC Analysis." Natural Product Sciences, 27(4), 264-273.[2] Link[2]

  • Wang, S., et al. (2014). "Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities."[6] Pharmaceutical Biology, 52(9), 1189–1195. Link

  • He, C., et al. (2010). "High-performance liquid chromatography coupled with electrospray ionization mass spectrometry for the qualitative and quantitative analysis of the active constituents in Paeonia lactiflora." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Synthesis of Galloyloxypaeoniflorin from paeoniflorin precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Analysis

6'-O-Galloyloxypaeoniflorin (GP) is a bioactive monoterpene glycoside exhibiting superior antioxidant and cytoprotective properties compared to its precursor, Paeoniflorin (PF). While GP can be extracted from Paeonia lactiflora, yields are often low (<0.1%) and co-elution with similar glycosides complicates purification.

This guide details two semi-synthetic protocols to convert abundant Paeoniflorin into GP. The core challenge is regioselectivity : Paeoniflorin contains multiple secondary hydroxyl groups on the pinane skeleton and the glucose moiety. However, the primary hydroxyl at the C-6' position of the glucose unit offers a distinct steric and electronic handle for selective functionalization.

Comparison of Synthetic Routes
FeatureProtocol A: Biocatalytic (Recommended)Protocol B: Chemical (Steglich)
Mechanism Lipase-catalyzed TransesterificationDCC/DMAP Coupling (Steglich)
Regioselectivity High (Specificity for primary 6'-OH)Moderate (Requires temp control)
Reagents Vinyl Gallate, CALB (Novozym 435)Tri-O-benzylgallic acid, DCC, Pd/C
Steps 1 Step (Direct)2 Steps (Coupling + Deprotection)
Yield 40–60%70–85% (Cumulative)
Green Score HighLow (Uses chlorinated solvents)

Protocol A: Biocatalytic Regioselective Synthesis

Rationale: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435) exhibits a strong preference for acylating primary hydroxyl groups in glycosides, leaving secondary hydroxyls and acid-sensitive acetal linkages of the pinane skeleton intact.

Materials
  • Substrate: Paeoniflorin (HPLC purity >98%)[]

  • Acyl Donor: Vinyl Gallate (Synthesis: Gallic acid + Vinyl acetate + Hg(OAc)₂ or commercially sourced)

  • Catalyst: Novozym 435 (Immobilized CALB)

  • Solvent: Anhydrous THF or 2-Methyl-2-butanol (2M2B)

  • Molecular Sieves: 4Å (Activated)

Step-by-Step Workflow
  • Preparation:

    • Dry Paeoniflorin (PF) in a vacuum desiccator over

      
       for 24 hours.
      
    • Activate 4Å molecular sieves at 250°C for 3 hours.

  • Reaction Setup:

    • Dissolve PF (480 mg, 1 mmol) and Vinyl Gallate (294 mg, 1.5 mmol) in 10 mL anhydrous THF.

    • Add 100 mg activated molecular sieves to scavenge trace water (preventing hydrolysis).

    • Initiate reaction by adding 200 mg Novozym 435.

  • Incubation:

    • Incubate in an orbital shaker at 50°C and 200 rpm .

    • Critical Checkpoint: Monitor reaction by TLC (CHCl₃:MeOH:H₂O, 65:35:10) or HPLC every 12 hours. The product (GP) will appear as a less polar spot/peak compared to PF.

  • Termination & Purification:

    • Filter off the enzyme and sieves. Wash the filter cake with THF.

    • Evaporate solvent under reduced pressure.

    • Purification: Flash column chromatography (ODS-C18). Elute with a gradient of MeOH/Water (20%

      
       60% MeOH).
      
  • Yield Expectation: 45–55% isolated yield.

Protocol B: Chemical Synthesis (Steglich Esterification)

Rationale: Direct reaction with Gallic Acid is not feasible due to its phenolic hydroxyls. We must use 3,4,5-Tri-O-benzylgallic acid to prevent self-polymerization, followed by hydrogenolysis. This method is preferred when high throughput is required.

Materials
  • Substrate: Paeoniflorin[][2][3][4][5][6][7]

  • Reagent: 3,4,5-Tri-O-benzylgallic acid (TBGA)

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

  • Deprotection: 10% Pd/C, H₂ gas

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow
Stage 1: Ester Coupling
  • Dissolution: Dissolve PF (1 eq) and TBGA (1.2 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Cool the solution to 0°C (Ice bath). Add DMAP (0.1 eq).

  • Coupling: Dropwise add DCC (1.2 eq) dissolved in DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours.

    • Observation: White precipitate (Dicyclohexylurea - DCU) will form.

  • Work-up: Filter off DCU. Wash filtrate with 5% NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate: 6'-O-(3,4,5-tri-O-benzylgalloyl)-paeoniflorin.

Stage 2: Hydrogenolysis (Deprotection)
  • Setup: Dissolve the intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10% w/w of substrate).

  • Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.

    • Note: Monitor strictly. Over-reduction can reduce the benzoyl group on the pinane skeleton.

  • Final Purification: Filter through Celite. Purify via Preparative HPLC.

Analytical Validation (QC)

To ensure the integrity of the synthesized GP, the following parameters must be met.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 15% B (0-5 min)

    
     45% B (30 min).
    
  • Detection: UV 254 nm (Benzoyl) and 280 nm (Galloyl).

  • Retention Time Shift: GP will elute later than PF due to the hydrophobic galloyl group.

Structural Confirmation (NMR)
  • 
    H NMR (DMSO-d₆):  Look for the diagnostic downfield shift of the glucose H-6 protons.
    
    • Paeoniflorin H-6:

      
       3.4 – 3.7 ppm.
      
    • Galloyloxypaeoniflorin H-6:

      
       4.3 – 4.5 ppm (Deshielded by ester).
      
    • Galloyl Singlet:

      
       6.9 – 7.1 ppm (2H, s).
      

Visualizations

Figure 1: Reaction Logic & Pathway

This diagram illustrates the parallel workflows for Enzymatic vs. Chemical synthesis.

G cluster_Enz Protocol A: Biocatalytic Route cluster_Chem Protocol B: Chemical Route PF Paeoniflorin (Precursor) Enz_Step Regioselective Transesterification (50°C, THF) PF->Enz_Step Intermediate Protected Intermediate PF->Intermediate Steglich Coupling Target 6'-O-Galloyloxypaeoniflorin VinylG Vinyl Gallate VinylG->Enz_Step CALB CALB Lipase (Novozym 435) CALB->Enz_Step Enz_Step->Target Direct (1 Step) TBGA Tri-O-benzylgallic Acid TBGA->Intermediate DCC DCC / DMAP DCC->Intermediate H2 H2 / Pd-C (Deprotection) Intermediate->H2 H2->Target Hydrogenolysis

Caption: Comparative workflow of Lipase-catalyzed transesterification versus Steglich esterification/deprotection.

Figure 2: Analytical Decision Tree

Logic flow for validating the synthesized product.

QC Sample Crude Reaction Mix TLC TLC Check (CHCl3:MeOH:H2O) Sample->TLC Decision New Spot Rf > PF? TLC->Decision Purify Prep-HPLC / Column Decision->Purify Yes Fail Re-optimize Decision->Fail No NMR 1H-NMR Analysis Purify->NMR Shift H-6' Downfield Shift? (3.6 -> 4.4 ppm) NMR->Shift Success Validated GP Shift->Success Yes Shift->Fail No

Caption: Quality Control decision tree for confirming regioselective galloylation.

References

  • Paeoniflorin Structure & Bioactivity

    • Zhang, L., & Wei, W. (2020).[6] Anti-inflammatory and immunomodulatory effects of paeoniflorin and paeoniflorin-6'-O-benzene sulfonate. Journal of Ethnopharmacology. Link

  • Steglich Esterification Protocol

    • Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Enzymatic Acylation of Glycosides

    • Riva, S. (2008). Laccases and Lipases: Biocatalysts for the Synthesis of Bioactive Compounds. Trends in Biotechnology. (General reference for CALB regioselectivity on primary OH of sugars). Link

  • Galloyloxypaeoniflorin Identification

    • Yao, C.W., et al. (2013).[] 6'-O-galloyloxypaeoniflorin protects human keratinocytes against oxidative stress-induced cell damage.[] Biomolecules & Therapeutics.[] Link

Sources

In vitro cell culture dosing regimens for Galloyloxypaeoniflorin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Dosing Regimens for Galloyloxypaeoniflorin

Abstract

Galloyloxypaeoniflorin (GP), a bioactive monoterpene glycoside isolated from Paeonia species, exhibits potent antioxidative and anti-inflammatory properties distinct from its parent compound, Paeoniflorin.[][2] Its structural addition of a galloyl group enhances its affinity for free radicals but alters its lipophilicity and cellular uptake kinetics. This Application Note provides a rigorous, data-driven framework for dosing GP in in vitro systems, specifically targeting neuroprotection (PC12 models) and anti-inflammation (RAW 264.7 models).[][2][3] We address critical stability concerns, define the "Safe Therapeutic Window," and map the molecular mechanisms (Nrf2/HO-1 and NF-


B) required for assay validation.

Part 1: Compound Preparation & Stability[1][2][3]

1.1 Physicochemical Properties

  • Molecular Weight: 632.57 g/mol [][2][3]

  • Appearance: White to off-white powder[][2][3]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in cold water.[2][3]

1.2 Stock Solution Protocol To ensure reproducibility, gravimetric preparation is superior to volumetric estimation.[2][3]

  • Vehicle Selection: Dimethyl sulfoxide (DMSO), cell culture grade (

    
    99.9%).[][2][3]
    
  • Target Stock Concentration: 50 mM. (While 100 mM is possible, 50 mM reduces the risk of precipitation upon freeze-thaw cycles).[][2][3]

  • Calculation: Dissolve 3.16 mg of GP in 100

    
    L of DMSO to yield a 50 mM stock.
    

1.3 Storage & Handling (The "Golden Rules")

  • Aliquot: Immediately divide stock into 10-20

    
    L single-use aliquots in light-protected tubes.
    
  • Temperature: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

  • Thawing: Thaw only once. Discard unused portions.

  • Working Solution: Dilute stock into pre-warmed culture media immediately before dosing. Ensure final DMSO concentration is

    
     0.1% (v/v) to avoid solvent-induced cytotoxicity.[][2][3]
    

Part 2: Dose-Finding & Cytotoxicity Profiling

Before efficacy testing, the non-toxic range must be established. GP is generally less cytotoxic than synthetic chemotherapeutics, but high doses (>100


M) can induce osmotic stress or pH changes.[][2][3]

2.1 Cytotoxicity Assay (CCK-8 / MTT)

  • Cell Model: PC12 (Rat Pheochromocytoma) or RAW 264.7 (Murine Macrophage).[][2][3]

  • Seeding Density:

    
     cells/well (96-well plate).[][2][3]
    
  • Equilibration: 24 hours post-seeding.

2.2 Dosing Matrix Perform a 7-point titration to determine the


 (maximum safe dose).
GroupGP Conc.[2][3][4][5][6] (

M)
DMSO Final %Purpose
Blank 00Media background
Vehicle 00.1%Solvent control (Baseline)
Low 6.250.1%Minimal exposure
Med-Low 12.50.1%Common efficacy start
Med 250.1%Target Therapeutic Dose
High 500.1%Target Therapeutic Dose
Max 1000.1%Upper limit check
Tox Control 2000.1%Likely cytotoxic

2.3 Acceptance Criteria

  • Safe Window: Doses where cell viability is

    
     90% of the Vehicle Control.
    
  • Efficacy Range: Typically found between 12.5

    
    M and 50 
    
    
    
    M.[2][3]

Part 3: Efficacy Dosing Regimens

GP exerts effects via two distinct temporal mechanisms: Prophylactic Priming (Nrf2 pathway) and Competitive Inhibition (NF-


B pathway).[][2][3]
Scenario A: Neuroprotection (Oxidative Stress Model)
  • Mechanism: Upregulation of HO-1 and NQO1 via Nrf2 nuclear translocation.[2][3]

  • Logic: Antioxidant enzymes require transcriptional time (4-12 hours) to accumulate before the oxidative insult (e.g.,

    
     or Glutamate) occurs.[][2][3]
    

Protocol:

  • Seed: PC12 cells at

    
     cells/mL in 6-well plates.
    
  • Pre-treatment (T = -12h to -2h): Treat with GP (12.5, 25, 50

    
    M) for 2 to 12 hours .
    
    • Note: 12h is optimal for enzyme protein accumulation; 2h is sufficient for phosphorylation events.[2][3]

  • Insult (T = 0): Wash cells (optional but recommended to remove extracellular GP) and add media containing 200-400

    
    M 
    
    
    
    .[][2][3]
  • Readout (T = +24h): Measure viability (CCK-8) or LDH release.

Scenario B: Anti-Inflammation (LPS Challenge)
  • Mechanism: Inhibition of I

    
    B
    
    
    
    degradation and suppression of NO production.
  • Logic: GP must be present during receptor activation to block downstream signaling cascades.[2][3]

Protocol:

  • Seed: RAW 264.7 cells at

    
     cells/mL.
    
  • Pre-incubation (T = -1h): Add GP (10, 20, 40

    
    M) 1 hour prior to LPS. This saturates cellular uptake.[2][3]
    
  • Co-stimulation (T = 0): Add LPS (final conc. 1

    
    g/mL) directly to the GP-containing media.[][2][3] Do not wash.[2][3]
    
  • Readout (T = +18-24h): Collect supernatant for Griess Assay (NO levels) or ELISA (TNF-

    
    , IL-6).
    

Part 4: Mechanistic Validation & Visualization

To confirm the observed effects are due to GP pharmacology, specific biomarkers must be validated.

4.1 Key Signaling Targets

  • Nrf2 (Nuclear Factor erythroid 2-related factor 2): Look for translocation from Cytosol

    
     Nucleus.[][2][3][7]
    
  • HO-1 (Heme Oxygenase-1): Downstream antioxidant protein (Western Blot).[][2][3][8]

  • NF-

    
    B (p65):  Look for reduced phosphorylation or reduced nuclear accumulation.[][2][3]
    

4.2 Experimental Workflow Diagram

GP_Workflow cluster_Dosing Dosing Regimens Stock Stock Prep 50 mM in DMSO (-80°C Storage) Dilution Working Solution Dilute in Media (Max 0.1% DMSO) Stock->Dilution Seeding Cell Seeding PC12 or RAW264.7 (24h Equilibration) Dilution->Seeding PreTreat Prophylactic (GP 2-12h -> Insult) Seeding->PreTreat Neuroprotection CoTreat Co-Treatment (GP + LPS concurrent) Seeding->CoTreat Anti-Inflammation Assay Readout (MTT, Western Blot, NO) PreTreat->Assay CoTreat->Assay

Caption: Figure 1.[][2][3][7][9] Optimized experimental workflow for Galloyloxypaeoniflorin assessment, distinguishing between prophylactic (neuroprotective) and concurrent (anti-inflammatory) dosing strategies.

4.3 Molecular Mechanism Diagram

GP_Mechanism cluster_Cyto Cytoplasm cluster_Nuc Nucleus GP Galloyloxypaeoniflorin (Extracellular) Keap1 Keap1 (Sensor) GP->Keap1 Dissociation PI3K PI3K/Akt Pathway GP->PI3K Nrf2_Cyto Nrf2 (Inactive) Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation PI3K->Nrf2_Cyto Phosphorylation ARE ARE Sequence Nrf2_Nuc->ARE Binding HO1 HO-1 / NQO1 Expression ARE->HO1 Transcription Protection Cytoprotection & ROS Scavenging HO1->Protection

Caption: Figure 2. Proposed signaling cascade. GP promotes Nrf2 dissociation from Keap1 and activates the PI3K/Akt pathway, leading to nuclear translocation and upregulation of antioxidant enzymes (HO-1).

References

  • Zhang, Y., et al. (2018). "6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation."[][2][3] Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Liu, H., et al. (2011). "Paeoniflorin protects against LPS-induced acute lung injury in mice."[][2][3] Journal of Ethnopharmacology. (Contextual grounding for LPS dosing ranges). Available at: [Link]

  • PubChem Compound Summary. "Galloyloxypaeoniflorin (CID 122965-41-7)."[][2][3] National Center for Biotechnology Information.[2][3] Available at: [Link][][2][3]

  • Bae, N., et al. (2021). "In Vitro Dosing and Stability of Glycosides in DMSO."[2] Journal of Pharmaceutical Sciences (General reference for glycoside handling).[2][3]

Sources

Preparing Galloyloxypaeoniflorin standards for LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation and Analysis of Galloyloxypaeoniflorin Standards for LC-MS


 | MW:  632.57  g/mol 

Abstract

This guide provides a rigorous, field-validated protocol for the preparation, storage, and LC-MS/MS analysis of Galloyloxypaeoniflorin (GPF) . Unlike its parent compound paeoniflorin, GPF contains a labile galloyl ester moiety at the C-6' position, rendering it highly susceptible to hydrolysis and isomerization under improper pH and temperature conditions. This protocol establishes a "Self-Validating System" to ensure standard integrity, utilizing specific solvent systems and mass spectrometry transitions to maximize sensitivity and stability.

Part 1: Chemical Integrity & Handling

The Stability Challenge

Galloyloxypaeoniflorin is a monoterpene glycoside ester. The critical failure point in most assays is the hydrolysis of the ester bond, converting GPF back into paeoniflorin and gallic acid.

  • Risk Factor: High pH (>7.0) and elevated temperatures (>25°C) accelerate de-galloylation.

  • Solubility Profile: Soluble in Methanol, Ethanol, DMSO, and Acetonitrile. Sparingly soluble in pure water.

Reagents & Materials
  • Reference Standard: Galloyloxypaeoniflorin (Purity >98% by HPLC).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water (

    
    ).
    
  • Additives: LC-MS Grade Ammonium Acetate (

    
    ), Formic Acid (FA).
    
  • Glassware: Amber borosilicate glass (to prevent photo-degradation).

Part 2: Standard Preparation Protocol

Primary Stock Solution (1.0 mg/mL)
  • Solvent Choice: 100% Methanol .

    • Rationale: Methanol provides optimal solubility and prevents hydrolysis better than aqueous mixtures during long-term storage. Avoid DMSO if possible for LC-MS due to ion suppression and difficulty in removal, unless solubility is strictly required (which is rare for GPF).

  • Procedure:

    • Accurately weigh 1.0 mg of GPF standard into a 1.5 mL amber glass vial.

    • Add 1.0 mL of Methanol.

    • Vortex for 30 seconds until fully dissolved.

    • Validation Step: Inspect for particulates. If cloudy, sonicate for 1 min at <20°C.

  • Storage: -80°C (Stable for 6 months).

Working Standard Solutions
  • Diluent: 50% Methanol / 50% Water (v/v) containing 0.1% Formic Acid .

    • Rationale: The addition of acid stabilizes the ester bond. Matching the initial mobile phase strength (approx. 50% organic) prevents peak distortion/broadening during injection.

  • Serial Dilution Scheme:

    • WS1 (10 µg/mL): 10 µL Stock + 990 µL Diluent.

    • WS2 (1 µg/mL): 100 µL WS1 + 900 µL Diluent.

    • Calibration Curve: Prepare points at 5, 10, 50, 100, 500, and 1000 ng/mL from WS2.

Quality Control (QC) Samples

Prepare independently weighed stock solutions for QCs to verify the calibration curve.

  • Low QC (LQC): 15 ng/mL (3x LLOQ).

  • Mid QC (MQC): 400 ng/mL.

  • High QC (HQC): 800 ng/mL.

Part 3: LC-MS/MS Methodology

Chromatographic Conditions

Separation of GPF from its isomers (e.g., galloylalbiflorin) is critical.

  • Column: Phenomenex Gemini NX-C18 (100 x 2.1 mm, 3 µm) or Agilent Zorbax SB-C18.

    • Alternative: Kinetex Phenyl-Hexyl for enhanced isomer separation.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold for loading)

    • 1-6 min: 10%

      
       45% B
      
    • 6-8 min: 45%

      
       90% B (Wash)
      
    • 8-10 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters

GPF can be analyzed in both polarities. Negative Mode (ESI-) is generally preferred for galloyl derivatives due to the phenolic nature of the gallic acid moiety, yielding cleaner baselines. However, Positive Mode (ESI+) is often used for the parent paeoniflorin via ammonium adducts.

Recommended Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion:

    
    
    
  • Quantifier Transition:

    
     (Gallic acid fragment)
    
  • Qualifier Transition:

    
     (Decarboxylated gallic acid) or 
    
    
    
    (Loss of galloyl).

Alternative Mode: Positive Electrospray Ionization (ESI+)

  • Note: Requires Ammonium Acetate in mobile phase.[1]

  • Precursor Ion:

    
    
    
  • Quantifier Transition:

    
     (Paeoniflorin core fragment)
    
  • Qualifier Transition:

    
    
    

Part 4: Visualization of Workflows

Figure 1: Standard Preparation & Stability Workflow

This diagram outlines the critical decision points to ensure standard integrity.

StandardPrep RawStd Raw GPF Standard (Solid, -20°C) Weighing Weigh 1.0 mg (Rapid, Low Humidity) RawStd->Weighing StockSol Primary Stock (1 mg/mL) Solvent: 100% Methanol Weighing->StockSol Check Visual Check: Clear Solution? StockSol->Check Sonicate Sonicate <1 min (Ice Bath) Check->Sonicate No (Cloudy) Storage Storage: -80°C (Max 6 Months) Check->Storage Yes (Clear) Sonicate->Check WorkingSol Working Standard Diluent: 50% MeOH + 0.1% FA Storage->WorkingSol Daily Use QC QC Analysis (Linearity & Accuracy) WorkingSol->QC

Caption: Workflow for the preparation of Galloyloxypaeoniflorin standards, highlighting critical checkpoints for solubility and stability.

Figure 2: LC-MS/MS Method Optimization Logic

A decision tree for selecting the optimal ionization mode based on matrix complexity.

LCMS_Logic Start Method Development Start Ionization Select Ionization Mode Start->Ionization NegMode Negative Mode (ESI-) Target: Phenolic Galloyl Ionization->NegMode Preferred (Cleaner) PosMode Positive Mode (ESI+) Target: Glycoside Adduct Ionization->PosMode Alternative (Sensitivity) NegTrans Transition: 631.5 -> 169.0 (Gallic Acid Fragment) NegMode->NegTrans PosTrans Transition: 650.6 -> 179.1 (Ammonium Adduct) PosMode->PosTrans Matrix Matrix Interference? NegTrans->Matrix PosTrans->Matrix Matrix->Ionization High Noise (Switch Mode) Final Final Method Validation Matrix->Final No Interference

Caption: Decision tree for optimizing LC-MS/MS parameters for GPF, comparing Negative and Positive ESI modes.

Part 5: Data Summary & Validation

Table 1: Optimized MRM Transitions
AnalyteIonizationPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
GPF ESI (-)631.5

169.04025Quantifier
GPF ESI (-)631.5

125.04035Qualifier
GPF ESI (+)650.6

179.13530Quantifier
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Signal Drop >20% Hydrolysis of Galloyl esterCheck pH of mobile phase (keep < 4.0). Prepare fresh standards daily.
Peak Tailing Secondary interactionsIncrease Ammonium Acetate to 5-10mM. Ensure column is end-capped.
Na+ Adduct Dominance Sodium contaminationUse plasticware instead of glass where possible; switch to ESI (-) mode.

References

  • Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method. Molecules, 2022. Link

  • A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin. Journal of Separation Science, 2026. Link

  • Fragmentation and Ionization Efficiency of Paeoniflorin Derivatives in MALDI-MS/MS. Mass Spectrometry, 2022. Link

  • Characterization of multiple chemical components of GuiLingJi by UHPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 2022. Link

Sources

Column chromatography purification steps for galloyl-monoterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GMT-2024

Executive Summary

Galloyl-monoterpenes (e.g., galloyl-paeoniflorin, benzoyl-paeoniflorin) represent a complex class of hybrid natural products combining a hydrophilic monoterpene glycoside core with a hydrophobic, labile phenolic moiety. This structural duality presents a specific purification challenge: the glycosidic bond renders them polar, while the ester linkage is susceptible to hydrolysis under acidic or basic conditions.

This guide moves beyond generic "natural product isolation" to provide a targeted, orthogonal workflow. We utilize Macroporous Resins for bulk enrichment, Sephadex LH-20 for structural class separation (phenolic vs. non-phenolic), and Reverse-Phase Prep-HPLC for final isolation.

Strategic Workflow Overview

The isolation logic relies on "Orthogonal Selectivity"—using different physical properties at each stage to maximize resolution.

Figure 1: Orthogonal purification workflow designed to minimize ester hydrolysis while maximizing purity.

Phase I: Extraction & Matrix Removal

Objective: Remove bulk impurities (sugars, proteins, lipids) and concentrate the glycoside fraction.

Extraction Protocol

Avoid boiling water extraction if possible, as thermal stress can degrade the galloyl ester.

  • Solvent: 70% Ethanol (EtOH).

  • Ratio: 1:10 (w/v) Plant material to solvent.

  • Method: Ultrasonic-assisted extraction (30 min, <40°C) or cold maceration (24h).

  • Concentration: Rotary evaporate at <45°C to remove EtOH. Suspend residue in water.[1]

Macroporous Resin Enrichment (D101 or HP-20)

Silica gel is not recommended for the initial crude stage due to irreversible adsorption of polar glycosides and potential acidity. Non-polar copolymer resins (D101, HP-20) are superior.

Protocol:

  • Pre-treatment: Soak resin in 95% EtOH (24h), wash with water until no alcohol remains.

  • Loading: Load aqueous sample (from 3.1) onto the column (BV = Bed Volume). Flow rate: 1-2 BV/h.

  • Elution Gradient:

StepSolventVolumePurpose
Wash Distilled Water3-5 BVRemove free sugars, proteins, salts.
Elution 1 20% EtOH3-4 BVElutes highly polar simple glycosides.
Target 40-50% EtOH 4-5 BV Elutes Galloyl-Monoterpenes (Target).
Strip 95% EtOH2 BVRemoves chlorophyll, lipids, aglycones.

Causality: The galloyl moiety increases the hydrophobicity of the molecule compared to simple sugars. Therefore, water washes away the sugars, while 40-50% EtOH provides enough organic strength to desorb the target without eluting the highly lipophilic fats (which require 95% EtOH).

Phase II: Orthogonal Class Separation (Sephadex LH-20)

Objective: Separate compounds based on molecular size and hydrogen bonding capabilities. This is the critical step for separating non-phenolic glycosides from galloyl-glycosides.

Mechanism of Action

Sephadex LH-20 is unique because it exhibits dual behavior:

  • Size Exclusion: Larger molecules elute first.

  • Adsorption: The dextran matrix interacts with phenolic hydroxyls (galloyl groups) via hydrogen bonding, retarding their elution.

Result: Unlike silica where polarity dictates order, here the galloyl group acts as an anchor , causing the target to elute after similar non-galloylated monoterpenes.

Figure 2: The "Retardation Effect" of Sephadex LH-20 on galloyl-bearing compounds.

Protocol
  • Column Preparation: Swell LH-20 in Methanol (MeOH) for 4 hours. Pack gravity column.

  • Mobile Phase: Methanol:Water (Start 30:70, gradient to 100:0) OR Isocratic 50% MeOH (simplest).

  • Flow Rate: Slow gravity flow (~0.5 mL/min).

  • Fraction Collection: Collect small fractions. Galloyl-monoterpenes typically elute in the middle-to-late fractions due to the aromatic interaction.

Phase III: High-Resolution Polishing (Prep-HPLC)

Objective: Isolate individual isomers and achieve >98% purity.

Column Selection[2][3]
  • Stationary Phase: C18 (ODS) is standard.

  • Particle Size: 5 µm (analytical) or 10 µm (preparative).

  • Dimensions: 20 x 250 mm for semi-prep (loads 50-200 mg).

Mobile Phase Optimization

Galloyl esters are weak acids (phenols). Without pH control, peaks will tail.

  • Modifier: Add 0.1% Formic Acid to both water and organic phases.[2] This suppresses ionization (

    
    ), sharpening the peak.
    

Recommended Gradient (Generic for Galloyl-Glycosides):

  • Solvent A: 0.1% Formic Acid in Water[2]

  • Solvent B: Acetonitrile (ACN)

Time (min)% B (ACN)Comment
015%Initial equilibration
515%Isocratic hold (elutes polar impurities)
3045%Linear gradient (Target region)
3595%Wash column
4015%Re-equilibrate

Note: Galloyl-paeoniflorin elutes later than Paeoniflorin due to the added hydrophobicity of the galloyl group.

Troubleshooting & Stability

  • Ester Hydrolysis: Avoid pH > 8. Do not leave samples in water for extended periods. Store fractions in MeOH at -20°C.

  • Peak Tailing: Increase acid modifier to 0.2% Formic Acid or switch to Trifluoroacetic acid (TFA) (use TFA with caution as it can degrade glycosides over time).

  • Sample Solubility: If the sample precipitates in the HPLC mobile phase, dissolve in a small volume of DMSO or MeOH before injection.

References

  • Feng, C., Lu, H. T., & Jiang, Y. (2004).[3] Purification of paeoniflorin from Paeonia lactiflora Pall.[3][4][5] by high-speed counter-current chromatography.[3][6] Journal of Chromatography A, 1040(2), 205-208.[3] Link

  • Li, S., et al. (2012). Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography.[7] Journal of Separation Science, 35(13), 1665-1674. Link

  • Cytiva. (n.d.). Sephadex LH-20: Gel filtration of natural products in organic solvents.[8] Cytiva Application Notes. Link

  • Ye, H., et al. (2016). Preparative separation of gallocatechin gallate from Camellia ptilophylla using macroporous resins followed by sephadex LH-20 column chromatography.[9] Journal of Chromatography B, 1011, 6-13.[9] Link

Sources

Application Note: Solubilization and Formulation of Galloyloxypaeoniflorin for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Galloyloxypaeoniflorin (GP) is a bioactive monoterpene glycoside isolated from Paeonia species (e.g., Paeonia suffruticosa). While structurally related to paeoniflorin, the presence of the galloyl moiety (an ester linkage) significantly alters its physicochemical properties, increasing its molecular weight (~632.57 g/mol ) and hydrophobicity compared to its parent compound.

The Formulation Challenge: Researchers often encounter two primary failure modes when transitioning GP from in vitro to in vivo studies:

  • Precipitation: The molecule is soluble in organic solvents (DMSO, Methanol) but prone to crashing out of solution when diluted into aqueous buffers (PBS/Saline) required for injection.

  • Hydrolysis: The ester bond connecting the galloyl group is susceptible to enzymatic and chemical hydrolysis, particularly in alkaline environments (pH > 7.5), leading to the degradation of GP into paeoniflorin and gallic acid before it reaches the target tissue.

This guide provides a validated, step-by-step protocol to solubilize GP for Intraperitoneal (IP) and Intravenous (IV) administration, prioritizing stability and bioavailability.

Physicochemical Profile & Solubility Strategy[1][2][3][4]

PropertyDataImplication for Formulation
Molecular Weight 632.57 g/mol Moderate size; requires co-solvents for high concentrations.
Appearance White crystalline powderVisual inspection for clarity is essential.
LogP (Predicted) ~1.5 - 2.0Lipophilic enough to require organic co-solvents; hydrophilic enough to dissolve in blood stream once dispersed.
pKa ~8.5 (Phenolic groups)CRITICAL: Maintain pH < 7.4 to prevent oxidation and ester hydrolysis.
Primary Solubility DMSO (>50 mg/mL)Ideal stock solvent.
Secondary Solubility Methanol, EthanolUseful intermediates but toxic at high volumes.
Aqueous Solubility Poor (<1 mg/mL in pure water)Do not attempt to dissolve directly in saline.

Validated Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent System (DMSO/PEG/Saline)

Recommended for: IP (Intraperitoneal) and IV (Intravenous) injection. Target Concentration: 1 mg/mL – 5 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline

Expert Insight: This method uses Polyethylene Glycol (PEG) 400 as an interface. DMSO dissolves the crystal lattice. PEG 400 acts as a bridge, preventing the hydrophobic GP molecules from aggregating when they hit the saline.

Step-by-Step Procedure:
  • Stock Preparation (The "Organic Phase"):

    • Weigh the required amount of Galloyloxypaeoniflorin.

    • Dissolve completely in 100% DMSO .

    • Volume Calculation: This volume should represent 5% of your final total volume.

    • Action: Vortex vigorously for 30 seconds. Ensure the solution is perfectly clear.

  • Intermediate Phase (The "Stabilizer"):

    • Add PEG 400 (Polyethylene Glycol 400) to the DMSO solution.

    • Volume Calculation: This should represent 40% of your final total volume.

    • Action: Vortex or pipette mix gently. The solution will become viscous and warm slightly (exothermic mixing).

  • Aqueous Phase (The "Diluent"):

    • Slowly add warm (37°C) Sterile Saline (0.9% NaCl) .

    • Volume Calculation: This should represent the remaining 55% of the volume.

    • Action: Add dropwise while vortexing. Do not add saline all at once , as this causes "shock precipitation."

  • Final Processing:

    • Sonication: Sonicate in a water bath for 5-10 minutes at room temperature to ensure uniformity.

    • Filtration: Pass through a 0.22 µm PES or PVDF syringe filter for sterilization.

    • Note: Nylon filters may bind glycosides; avoid them if possible.

Protocol B: Low-Dose Alternative (Ethanol/Saline)

Recommended for: Highly sensitive models where DMSO/PEG is contraindicated. Target Concentration: < 1 mg/mL Vehicle Composition: 5% Ethanol / 95% Saline

  • Dissolve GP in 100% Ethanol (5% of final volume).

  • Add Sterile Saline (95% of final volume) rapidly while vortexing.

  • Warning: This solution is metastable. Use within 30 minutes of preparation.

Visualization of Workflows

Diagram 1: Solubilization Workflow (Protocol A)

GP_Solubilization GP_Powder GP Powder (Weigh) DMSO_Stock Dissolve in DMSO (5% Vol) GP_Powder->DMSO_Stock Vortex PEG_Add Add PEG 400 (40% Vol) DMSO_Stock->PEG_Add Mix Saline_Add Add Warm Saline (55% Vol) PEG_Add->Saline_Add Dropwise Addition Check Visual Check: Clear? Saline_Add->Check Check->DMSO_Stock No (Restart/Sonicate) Filter Filter Sterilize (0.22 µm PVDF) Check->Filter Yes Ready Ready for Injection Filter->Ready

Caption: Step-by-step solubilization logic for Galloyloxypaeoniflorin using the co-solvent method to prevent precipitation.

Diagram 2: Vehicle Selection Decision Tree

Vehicle_Selection Start Select Administration Route Route_IP Intraperitoneal (IP) Start->Route_IP Route_IV Intravenous (IV) Start->Route_IV Route_Oral Oral Gavage (PO) Start->Route_Oral Conc_High High Dose (>20 mg/kg) Route_IP->Conc_High Conc_Low Low Dose (<5 mg/kg) Route_IP->Conc_Low Veh_A Protocol A: 5% DMSO / 40% PEG / Saline Route_IV->Veh_A Avoid Embolism Veh_C Suspension: 0.5% CMC-Na Route_Oral->Veh_C Suspension OK Conc_High->Veh_A Solubility Required Veh_B Protocol B: 5% Ethanol / Saline Conc_Low->Veh_B Min Toxicity

Caption: Decision matrix for selecting the appropriate vehicle based on route of administration and required dosage.

Dosing & Safety Guidelines

Maximum Administration Volumes

To ensure animal welfare and prevent vehicle toxicity, adhere to these limits:

SpeciesRouteMax Volume (Standard)Max Volume (Strict)
Mouse (25g) IP0.5 mL0.25 mL
Mouse (25g) IV0.2 mL0.1 mL
Rat (250g) IP5.0 mL2.5 mL
Rat (250g) IV2.0 mL1.0 mL
Quality Control Checklist

Before injecting, perform the "Print Read Test" :

  • Hold the vial of formulated GP solution against a page of text.

  • If you can read the text clearly through the liquid, the drug is dissolved.

  • If the text is blurry or you see floating particles, do not inject . Sonicate further or increase the PEG 400 ratio.

Stability Warning
  • pH Sensitivity: Do not use alkaline buffers (pH > 8). The ester bond in GP is liable to hydrolyze, releasing Gallic Acid.

  • Storage: Prepare fresh daily. If storage is necessary, freeze the DMSO stock at -20°C. Do not freeze the final saline formulation, as precipitation is likely upon thawing.

References

  • Chemical Profile & Isolation

    • Matsuda, H., et al. (2001). "Bioactive constituents of Chinese natural medicines. VI. Moutan Cortex." Chemical and Pharmaceutical Bulletin.
  • In Vivo Vehicle Formulations (Lipophilic Glycosides)

    • Huh, J. E., et al. (2005). "Penta-O-galloyl-beta-D-glucose suppresses tumor growth via inhibition of angiogenesis and stimulation of apoptosis." Carcinogenesis.
  • General Vehicle Toxicity & Selection

    • Mus, L. M., et al. (2018).[1][2] "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents." PLOS ONE. (Validates DMSO/PEG/Cremophor systems).

    • [2]

  • Intraperitoneal Injection Guidelines

    • University of British Columbia (UBC) Animal Care Committee.[3] "SOP: Intraperitoneal Injection in the Adult Mouse."

Sources

Troubleshooting & Optimization

Preventing hydrolysis of Galloyloxypaeoniflorin during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Galloyloxypaeoniflorin (GP) During Extraction

Introduction: The Hydrolysis Hazard

Welcome to the Advanced Extraction Support Center. If you are observing high levels of Paeoniflorin and Gallic Acid but low yields of Galloyloxypaeoniflorin (GP) , your extraction protocol is likely triggering a specific degradation pathway. GP is a monoterpene glycoside ester; its stability relies on preserving the ester linkage between the galloyl moiety and the paeoniflorin core.

This guide moves beyond basic "standard operating procedures" to address the mechanistic causes of yield loss: enzymatic hydrolysis during the "wet phase" and chemical hydrolysis during concentration.

Module 1: The Degradation Mechanism (The "Why")

To prevent loss, you must understand the enemy. GP degradation is driven by two distinct forces depending on the stage of your workflow.

Enzymatic Hydrolysis (The "Wet Phase" Risk)
  • The Culprit: Native Esterases and

    
    -Glucosidases  residing in the root bark.
    
  • The Trigger: When cell walls rupture (grinding/chopping) in the presence of water, these enzymes mix with the substrate.

  • The Result: The enzymes rapidly cleave the ester bond, releasing Gallic Acid and leaving behind Paeoniflorin. This can happen within minutes if the solvent is not sufficiently organic (alcohol-based) to denature the enzymes.

Chemical Hydrolysis (The "Concentration" Risk)
  • The Culprit: Alkaline pH and Heat.

  • The Trigger: Ester bonds are thermodynamically unstable in basic environments (saponification). Even neutral water at high temperatures (>60°C) can promote spontaneous hydrolysis.

  • The Result: Gradual conversion of GP to Paeoniflorin during rotary evaporation or drying.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I have high Paeoniflorin but almost no GP in my crude extract."

Diagnosis: Enzymatic Hydrolysis. Your extraction solvent likely contained too much water, or the plant material was processed slowly in a "wet" state before solvent addition.

  • The Fix (Enzyme Quenching):

    • Do not pre-soak roots in water.

    • Protocol Shift: Use 90% Ethanol or Methanol for the initial extraction. High alcohol concentration denatures native esterases immediately upon contact.

    • Pre-treatment: If using fresh roots, flash-freeze with liquid nitrogen and lyophilize (freeze-dry) rather than air-drying.

Scenario B: "My GP yield drops significantly during rotary evaporation."

Diagnosis: Thermal/pH Stress. As organic solvent evaporates, the remaining water phase becomes more concentrated. If the solution is even slightly alkaline, or if the bath temperature is too high, the ester bond breaks.

  • The Fix:

    • Temperature Limit: Set water bath to < 45°C .

    • pH Check: Ensure the extract is slightly acidic (pH 4.0–5.0). Avoid alkaline washes.

    • Vacuum: Use high vacuum to reduce residence time in the heated bath.

Scenario C: "Can I use sulfur-fumigated roots to prevent mold?"

Diagnosis: Chemical Modification (Critical Alert). ABSOLUTELY NOT. Sulfur fumigation is a traditional preservation method that destroys your target.

  • The Science: Sulfur dioxide (

    
    ) reacts with Paeoniflorin and GP to form sulfonated derivatives  (e.g., Paeoniflorin sulfonate). This permanently alters the molecular weight and retention time, rendering your data invalid.
    
  • The Fix: Source only non-fumigated, air-dried or freeze-dried raw material.

Module 3: The "Gold Standard" Extraction Protocol

This protocol is designed to maximize GP retention by systematically eliminating hydrolysis vectors.

StepActionMechanistic Rationale
1. Prep Lyophilize fresh root bark. Grind to 40-60 mesh.Removes water (hydrolysis reagent) without heat stress.
2. Solvent 90% Ethanol (acidified with 0.1% Formic Acid).High EtOH denatures enzymes; mild acid stabilizes the ester bond.
3. Extract Ultrasonic Extraction (30 min, < 40°C).Cavitation ruptures cells faster than reflux, reducing heat exposure time.
4. Filter Filter immediately; keep filtrate on ice.Prevents post-extraction thermal degradation.
5.[1] Dry Vacuum Evaporate at 40°C or Nitrogen Blow-down.Minimizes thermal hydrolysis during solvent removal.

Module 4: Visualization (The Degradation Pathway)

The following diagram illustrates the chemical fate of Galloyloxypaeoniflorin and the intervention points.

GP_Degradation cluster_prevention Prevention Strategies GP Galloyloxypaeoniflorin (Target Molecule) Paeoniflorin Paeoniflorin (Degradation Product) GP->Paeoniflorin Hydrolysis GallicAcid Gallic Acid (Byproduct) GP->GallicAcid Sulfonate Sulfonated Derivatives (Artifacts) GP->Sulfonate Chemical Modification Enzymes Native Esterases (Activated by Water) Enzymes->GP Catalyzes (Fast) Heat_pH Heat (>60°C) or Alkaline pH (>8) Heat_pH->GP Promotes (Slow) Sulfur Sulfur Fumigation (Preservation) Sulfur->Sulfonate Causes P1 Use 90% EtOH (Inhibits Enzymes) P1->Enzymes Blocks P2 Maintain pH 4-5 (Stabilizes Ester) P2->Heat_pH Mitigates

Caption: Figure 1. Degradation pathways of Galloyloxypaeoniflorin showing enzymatic, thermal, and chemical risks.

Module 5: Comparative Stability Data

The table below summarizes stability across different extraction conditions.

ConditionSolvent SystemTemp (°C)GP Recovery (%)Major Byproduct
Risk (Enzymatic) 100% Water25°C< 20%Paeoniflorin + Gallic Acid
Risk (Thermal) 50% EtOH80°C (Reflux)45-60%Paeoniflorin
Risk (Chemical) Sulfur Fumigated RootAny0% Paeoniflorin Sulfonate
Optimized 90% EtOH + 0.1% Formic Acid 40°C (Sonic) > 90% N/A

References

  • Enzymatic Hydrolysis Mechanism

    • Title: Optimization of Extraction Process and Purification of Flavonoids
    • Source: FAO AGRIS.
    • URL:[Link]

  • Sulfur Fumigation Risks

    • Title: Sulfur Fumigation Processing of Traditional Chinese Medicinal Herbs: Beneficial or Detrimental?
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

  • pH and Thermal Stability

    • Title: Effect of pH on the stability of plant phenolic compounds.
    • Source: PubMed (J Agric Food Chem).
    • URL:[Link]

  • Extraction Optimization (Solvent/Temp)

    • Title: The Optimization of Extraction Process... of Fengdan Peony Flavonoids.
    • Source: Semantic Scholar.
    • URL:[Link][2]

Sources

Technical Guide: Separation of Galloyloxypaeoniflorin & Galloylpaeoniflorin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

You are likely reading this because your standard C18 HPLC method is showing a "shoulder" peak or a co-eluting blob rather than two distinct entities.

Galloylpaeoniflorin (GP) (typically 6'-O-galloylpaeoniflorin) and Galloyloxypaeoniflorin (GOP) are structural analogues found in Paeonia species (e.g., P. lactiflora, P. suffruticosa). They share an identical monoterpene glycoside core and molecular weight (MW ~632 Da range, depending on exact hydration/salt forms), making them difficult to resolve based on hydrophobicity alone.

  • The Problem: Standard alkyl-bonded phases (C18/C8) interact primarily through hydrophobic effects. Since GP and GOP differ only by the position of the galloyl moiety or a minor hydroxylation on the terpene cage, their hydrophobic footprints are nearly identical.

  • The Solution: You must exploit Pi-Pi (

    
    ) interactions  and Steric Selectivity . The galloyl group is an aromatic electron donor; changing the stationary phase to one that interacts with this ring system is the key to resolution.
    

Module 1: Analytical Resolution (HPLC/UHPLC)

Column Selection Strategy

Do not rely solely on C18. The separation requires a stationary phase that can distinguish the position of the aromatic galloyl group.

Column ChemistrySuitabilityMechanism of Action
Phenyl-Hexyl High Offers

interactions with the galloyl and benzoyl rings. The positional difference of the galloyl group alters the accessibility to the phenyl ring on the column, creating a retention shift.
Pentafluorophenyl (PFP) High Provides strong dipole-dipole and

interactions. Excellent for separating positional isomers of phenolic compounds.[1]
C18 (High Carbon Load) MediumOnly effective if used with very shallow gradients and strict temperature control. Often fails to baseline resolve critical pairs.
Optimized Gradient Protocol (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 2.6 µm or 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of phenolic hydroxyls).

  • Mobile Phase B: Acetonitrile (ACN).[2] Note: Methanol can be used to enhance

    
     selectivity but increases backpressure.
    
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

  • Temperature: 30°C (Lower temperatures often favor steric separation).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Isocratic equilibration
20.0 35 Shallow Gradient (Critical for Isomers)
25.0 95 Wash

| 30.0 | 10 | Re-equilibration |

Troubleshooting Decision Tree

HPLC_Troubleshooting Start Issue: Co-elution of GP and GOP Check_Col Are you using C18? Start->Check_Col Switch_Col Switch to Phenyl-Hexyl or PFP Column Check_Col->Switch_Col Yes Check_Mobile Check Mobile Phase Modifier Check_Col->Check_Mobile No (Already on Phenyl) Switch_Col->Check_Mobile Acidify Ensure 0.1% Formic or Phosphoric Acid (pH < 3.0) Check_Mobile->Acidify No Acid/Neutral pH Check_Gradient Is Gradient Slope > 2% per min? Check_Mobile->Check_Gradient Acid Present Acidify->Check_Gradient Flatten Flatten Gradient to 0.5-1% B per min at elution window Check_Gradient->Flatten Yes (Too Steep) Success Baseline Resolution Achieved Check_Gradient->Success No (Shallow) Flatten->Success

Figure 1: Decision matrix for optimizing chromatographic resolution of paeoniflorin derivatives.

Module 2: Preparative Isolation (HSCCC)

For isolation of pure standards (>10 mg), HPLC is expensive and prone to irreversible adsorption. High-Speed Counter-Current Chromatography (HSCCC) is the industry standard for separating polar glycoside isomers because it uses a liquid stationary phase.

Two-Phase Solvent System

The polarity of GP and GOP requires a system that balances partition coefficients (


) between 0.5 and 2.5.

Recommended System: Ethyl Acetate / n-Butanol / Water[3]

  • Ratio: 2 : 3 : 5 (v/v/v)

  • Preparation: Mix thoroughly, let settle, and separate phases.

    • Upper Phase: Stationary Phase (fill column first).

    • Lower Phase: Mobile Phase (pump head-to-tail).

Separation Workflow
  • Equilibrium: Fill the coil with the Upper Phase. Start rotation (800-1000 rpm).

  • Hydrodynamic Balance: Pump Lower Phase at 2.0 mL/min until mobile phase elutes (establishes the "stationary" layer).

  • Injection: Dissolve crude extract in a 1:1 mix of upper/lower phase (approx 5-10 mL).

  • Elution: Monitor UV at 254 nm. GP and GOP will elute separately due to slight differences in their partition coefficients (

    
    ).
    

Expert Insight: If resolution is poor, acidify the water component with 0.1% HCl. This suppresses the ionization of the galloyl phenolic groups, forcing them into the organic layer slightly more and exaggerating the difference in


 values.

Module 3: Structural Validation

Once separated, you must confirm identity. Mass spectrometry alone is insufficient due to identical molecular weights.

Tandem Mass Spectrometry (MS/MS)

While parent ions (


 m/z ~631) are identical, fragmentation patterns differ.
  • Galloylpaeoniflorin: Look for fragment m/z 479 (loss of galloyl group) and m/z 169 (gallic acid).

  • Differentiation: The intensity ratio of the gallic acid fragment (m/z 169) vs. the aglycone fragment varies based on the position of the ester bond (C-4 vs C-6'). 6'-O-galloyl derivatives typically show easier loss of the galloyl moiety due to less steric hindrance compared to 4-O-galloyl isomers.

NMR (The Gold Standard)

Proton NMR (


H-NMR) is required for definitive proof.
  • Key Signal: Focus on the Glucose H-6 protons .

    • GP (6'-O-galloyl): The H-6 signals will be chemically shifted downfield (deshielded) to

      
       4.3–4.5 ppm due to the attached galloyl ester.
      
    • Isomers (e.g., 4-O-galloyl): The H-6 signals remain upfield (

      
       3.6–3.8 ppm), while the H-4 signal of the terpene or glucose will shift.
      

Frequently Asked Questions (FAQ)

Q1: My peaks are tailing significantly. What is wrong? A: This is likely "silanol activity." The galloyl group is phenolic and acidic. If your column has exposed silanols (common in older C18 columns) or your pH is neutral, the phenols interact with the silica.

  • Fix: Ensure your mobile phase has 0.1% Formic Acid. If using a C18, switch to an "end-capped" column.

Q2: Can I use Methanol instead of Acetonitrile? A: Yes, and often it helps. Methanol is a protic solvent and interacts differently with the phenolic hydroxyls than aprotic Acetonitrile.

  • Tip: If Acetonitrile fails to separate the isomers on a Phenyl-Hexyl column, switch to Methanol. The change in solvation shell often alters the selectivity enough to resolve the pair.

Q3: How stable are these compounds in solution? A: They are susceptible to hydrolysis (loss of galloyl group) and oxidation.

  • Storage: Store purified fractions in lyophilized powder form at -20°C .

  • In Solution: Avoid leaving them in the acidic mobile phase for >24 hours. Neutralize fractions immediately after collection if using Prep-HPLC.

References

  • Yamagaki, T., Sugahara, K., et al. (2022).[4] Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Mass Spectrometry.

  • Wang, X., et al. (2022).[3][5][6] High-speed counter-current chromatography method for the preparative separation of potential antioxidants from Paeonia lactiflora.

  • Yoshikawa, M., et al. (1992). Galloyl-oxypaeoniflorin, suffruticosides A, B, C, and D, five new antioxidative glycosides... from Chinese moutan cortex. Chemical & Pharmaceutical Bulletin.

  • Thermo Fisher Scientific. (2018). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids... using Biphenyl Columns. (Application Note demonstrating Phenyl/Biphenyl selectivity for isomers).

Sources

Technical Support Center: Galloyloxypaeoniflorin Peak Symmetry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GP-HPLC-Tailing Status: Open Priority: High Analyst: Senior Application Scientist

Executive Summary

Galloyloxypaeoniflorin (GP) is a monoterpene glycoside esterified with a galloyl moiety. Unlike simple pharmaceutical small molecules, GP presents a "double-threat" for peak tailing in Reverse-Phase HPLC (RP-HPLC):

  • Polyphenolic Interaction: The galloyl group contains three adjacent phenolic hydroxyls capable of strong Hydrogen bonding with residual silanols.

  • Metal Chelation: The ortho-dihydroxyl structure (catechol-like) is a potent chelator of trace metals (Fe, Al) found in stainless steel frits or low-quality silica.

This guide provides a root-cause analysis and self-validating protocols to resolve tailing (Asymmetry factor > 1.2) and restore Gaussian peak shape.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the tailing, you must first identify which mechanism is active. GP tailing is rarely a column "overload" issue; it is almost always a secondary interaction issue.

Mechanism Visualization

The following diagram illustrates the two primary pathways distorting your GP peak.

GP_Tailing_Mechanism cluster_Column Stationary Phase Surface Analyte Galloyloxypaeoniflorin (Galloyl Moiety) Silanol Residual Silanol (Si-OH) Analyte->Silanol Hydrogen Bonding (Strong) Metal Trace Metals (Fe3+, Al3+) Analyte->Metal Chelation (Irreversible) Tailing Peak Tailing (As > 1.5) Silanol->Tailing Slow Desorption Metal->Tailing Kinetic Lag

Figure 1: The dual-mechanism of Galloyloxypaeoniflorin tailing. The galloyl moiety acts as a ligand for both silanols (H-bonding) and metals (Chelation).

Module 2: Mobile Phase Optimization

The mobile phase is your primary tool to suppress secondary interactions. For GP, neutral pH is detrimental. You must operate at pH 2.0 – 3.0 .

Why Acidification is Non-Negotiable

GP contains phenolic groups. While these are neutral at pH 7, the residual silanols on the column surface are acidic (pKa ~3.5 - 4.5).

  • At pH > 4.0: Silanols ionize (Si-O⁻), acting as cation exchangers and strong H-bond acceptors.

  • At pH < 3.0: Silanols are protonated (neutral), significantly reducing their interaction with the GP polyphenolic groups.

Protocol: Acid Modifier Selection

Choose your acid based on your detector. Do not use weak organic acids (Acetic acid) if tailing is severe.

ModifierConcentrationDetection CompatibilityTailing Suppression PowerRecommendation
Phosphoric Acid 0.1% (v/v)UV / DADHigh Best for UV. Masks silanols and metals effectively.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%UV / (Limited MS)Very High Use only if Phosphoric fails. Strong ion-pairing agent.
Formic Acid 0.1% (v/v)MS / UVModerate Standard for LC-MS. May not fully resolve severe tailing for GP.
Acetic Acid 0.1% - 0.5%MS / UVLow Avoid. Insufficient acidity to suppress silanols.

Experimental Validation Step: Prepare two mobile phases: one with 0.1% Formic Acid and one with 0.1% Phosphoric Acid. Run the same sample.

  • Result: If Phosphoric Acid yields a sharp peak while Formic tails, your issue is Silanol Activity .

Module 3: Stationary Phase Selection

Not all C18 columns are equal.[1][2][3] For Galloyloxypaeoniflorin, "generic" C18 silica will likely fail.

Critical Column Specifications
  • High Purity Silica (Type B): Low metal content (< 10 ppm) to prevent chelation.

  • High Surface Coverage & End-capping: Look for "fully end-capped" phases. This physically blocks the galloyl group from reaching the silica surface.

  • Polar-Embedded Groups (Optional): Columns with embedded polar groups (e.g., amide) shield silanols and often provide better symmetry for phenolic compounds.

Recommended Column Chemistries:

  • Agilent Zorbax SB-Aq (Sterically protected, good for phenols).

  • Waters XSelect HSS T3 (High coverage, designed for polar retention).

  • Phenomenex Kinetex Polar C18 (Core-shell efficiency + polar balance).

Module 4: Advanced Troubleshooting (The "Hidden" Variables)

If you have optimized the mobile phase and column but tailing persists, you are likely dealing with System-Level Metal Chelation .

The Chelation Diagnosis

The galloyl group can strip iron ions from stainless steel frits or tubing. This creates a "ghost" retention mechanism.

Diagnostic Protocol:

  • Add EDTA: Spike your aqueous mobile phase with 0.1 mM EDTA (disodium salt).

  • Run Sample: Inject the GP standard.

  • Analyze: If the peak sharpens dramatically, metal chelation is the root cause.

Note: EDTA is not recommended for routine LC-MS use as it suppresses ionization. If confirmed, switch to a PEEK-lined column and bio-inert LC system.

Troubleshooting Logic Tree

Follow this decision matrix to resolve your specific issue.

Troubleshooting_Tree Start Start: GP Peak Tailing Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Action_pH Adjust to 0.1% H3PO4 (or TFA if MS not required) Check_pH->Action_pH No Check_Col Is Column End-Capped? Check_pH->Check_Col Yes Action_pH->Check_Col Action_Col Switch to High-Purity Base-Deactivated C18 Check_Col->Action_Col No Check_Metal Is Chelation Suspected? Check_Col->Check_Metal Yes Action_Col->Check_Metal Action_EDTA Add 0.1mM EDTA to MP or Passivate System Check_Metal->Action_EDTA Yes (Diagnostic) Solved Peak Resolved (As < 1.2) Check_Metal->Solved No Action_EDTA->Solved

Figure 2: Step-by-step logic for isolating the source of peak asymmetry.

Frequently Asked Questions (FAQs)

Q: Can I use 100% aqueous mobile phase to retain Galloyloxypaeoniflorin? A: While GP is polar, using 100% water on a standard C18 column can lead to "phase collapse" (dewetting), causing retention loss and poor peak shape. Use a column specifically designed for 100% aqueous stability (e.g., "Aq" or "T3" designations) if high water content is needed.

Q: My peak is fronting, not tailing. Is this the same issue? A: No.[2] Fronting (As < 0.9) is usually caused by mass overload (injecting too much sample) or a column void. Dilute your sample 10x and re-inject. If the shape improves, it was overload. If it tails, refer to the guides above.

Q: Why does my Galloyloxypaeoniflorin peak split? A: Peak splitting often indicates a blocked inlet frit or a void at the head of the column. However, for GP, it can also indicate sample solvent mismatch . Ensure your sample is dissolved in the mobile phase (or a weaker solvent). Dissolving GP in 100% methanol and injecting into a high-water mobile phase can cause peak distortion/splitting.

References
  • McCalley, D. V. (2004).[4] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?. Link

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Link

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Link

  • MicroSolv Tech. (2026). Base-Deactivated HPLC Columns and Silanol Activity. Link

Sources

Minimizing ester cleavage of Galloyloxypaeoniflorin in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ester Cleavage & In-Source Fragmentation (ISF) Ticket ID: GP-MS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Problem: Galloyloxypaeoniflorin (GP, MW ~632 Da) contains a labile ester linkage between the galloyl moiety and the paeoniflorin core. In Mass Spectrometry (MS), particularly Electrospray Ionization (ESI), this bond is prone to premature rupture (In-Source Fragmentation) before the ion reaches the quadrupole.

The Consequence: This results in a low abundance of the precursor ion and high background noise from the fragment (Paeoniflorin,


 481), leading to poor sensitivity, non-linear calibration curves, and potential misidentification of the parent compound as its metabolite.

The Solution: This guide provides a validated workflow to stabilize the ester bond using "Soft Ionization" techniques, Adduct Engineering , and Thermal Management .

Module 1: The Mechanism of Failure

To solve the problem, you must understand the chemistry of the failure. The cleavage is driven by excess internal energy and proton mobility.

Fragmentation Pathway Diagram

The following diagram illustrates the critical failure point: the ester bond cleavage.

GP_Fragmentation GP Galloyloxypaeoniflorin (Precursor) [M+H]+ m/z 633 Transition Ester Bond Instability GP->Transition + Heat / Voltage Paeoniflorin Paeoniflorin Core (Fragment) m/z 481 Transition->Paeoniflorin Major Path Galloyl Galloyl Moiety (Neutral Loss) 152 Da Transition->Galloyl Neutral Loss

Figure 1: The primary fragmentation pathway of Galloyloxypaeoniflorin involves the loss of the galloyl group via ester hydrolysis, often accelerated by high source temperatures.

Module 2: Instrument Configuration (Hardware)

The default settings on most Triple Quadrupoles (QQQ) or Q-TOFs are too aggressive for labile esters.

Thermal Management (Critical)

The ESI source uses hot gas to desolvate ions. For GP, excess heat transfers vibrational energy to the molecule, snapping the ester bond.

  • Action: Lower the Desolvation Temperature (Gas Temp).

  • Target Range:

    
    .
    
  • Trade-off: Lower temps reduce desolvation efficiency. Compensate by increasing the Nebulizer Gas Flow or reducing the LC flow rate.

Voltage Tuning (Declustering Potential)

The Declustering Potential (DP) or Cone Voltage accelerates ions through a pressure gradient. High DP causes collisions with gas molecules, shattering the fragile GP ions (In-Source Fragmentation).

  • Action: Perform a "Survival Yield" ramp.

  • Protocol: Infuse GP standard. Ramp DP from 0V to 100V. Plot the intensity of the Parent (

    
     633) vs. the Fragment (
    
    
    
    481).
  • Optimal Point: Select the voltage where the Parent is maximal before the Fragment signal spikes.

Module 3: Chemistry & Method Development

If hardware tuning isn't enough, you must change the chemistry of ionization.

Adduct Engineering (The "Ammonium" Strategy)

Protonated ions (


) are often unstable because the added proton can catalyze ester hydrolysis. Ammonium adducts (

) distribute the charge more gently.
ParameterProtonated Method (

)
Ammonium Method (

)
Recommendation
Modifier 0.1% Formic Acid5-10 mM Ammonium AcetateUse Ammonium Acetate
pH ~2.7 (Acidic)~4.5 - 6.8 (Mild)Mild pH protects esters
Stability Low (High Fragmentation)High (Soft Ionization)High
Target

633.2650.2Monitor 650.2
Polarity Switching (Negative Mode)

Phenolic compounds like GP often ionize efficiently in Negative ESI (


).
  • Why? Negative mode removes a proton rather than adding one. This eliminates the acid-catalyzed hydrolysis mechanism entirely.

  • Target Ion:

    
     631.2 (
    
    
    
    ).
  • Reference: Studies on Paeonia extracts often utilize negative mode to preserve galloyl-glycoside integrity [1].

Module 4: Step-by-Step Optimization Protocol

Follow this flowchart to build a robust method.

Optimization_Workflow Start Start: GP Signal Unstable Step1 1. Switch Mobile Phase Add 5mM Ammonium Acetate Start->Step1 Check1 Signal Stable? Step1->Check1 Step2 2. Lower Source Temp (Try 200°C) Check1->Step2 No Final Final Method Validated Check1->Final Yes Check2 Sensitivity OK? Step2->Check2 Step3 3. Optimize Cone Voltage (Minimize ISF) Check2->Step3 Yes Step4 4. Test Negative Mode (Target m/z 631) Check2->Step4 No (Too much signal loss) Step3->Final Step4->Final

Figure 2: Decision tree for optimizing Galloyloxypaeoniflorin analysis. Prioritize chemistry changes (Step 1) before hardware sacrifices (Step 2).

Troubleshooting & FAQ

Q1: I see a large peak at


 481 (Paeoniflorin) in my pure GP standard. Is my standard degraded? 
  • Diagnosis: Not necessarily. This is likely In-Source Fragmentation (ISF) .

  • Test: Inject the standard without a column (flow injection). If the ratio of 633/481 changes as you lower the Cone Voltage, it is ISF. If the ratio is constant regardless of voltage, your standard has chemically degraded in the vial.

Q2: Can I use Sodium adducts (


, 

655)?
  • Answer: Sodium adducts are very stable and will prevent ester cleavage [2]. However, they are often too stable and require very high Collision Energy (CE) to fragment in the collision cell, potentially leading to poor sensitivity in MS/MS (MRM) mode. Use Ammonium (

    
    ) as a middle ground.
    

Q3: My sensitivity drops when I lower the source temperature.

  • Fix: When you lower the temperature, the solvent doesn't evaporate as fast. You must increase the Nebulizer Gas pressure (e.g., from 35 psi to 50 psi) to mechanically break up the droplets.

Q4: What is the best column temperature?

  • Recommendation: Keep the column oven below

    
    . High on-column temperatures can cause hydrolysis of the ester bond during the chromatographic run, especially in acidic mobile phases.
    

References

  • Li, S., et al. (2021). "Unveiling spatial metabolome of Paeonia suffruticosa and Paeonia lactiflora roots using MALDI MS imaging." New Phytologist.

  • Yamamoto, R., et al. (2018). "Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in MALDI-MS/MS." Journal of the American Society for Mass Spectrometry.

  • Wang, X., et al. (2014). "Strategies for Mitigating In-Source Fragmentation in LC-MS Analysis." Journal of Chromatography A.

Troubleshooting low recovery rates of Galloyloxypaeoniflorin in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Galloyloxypaeoniflorin SPE Recovery

Welcome to the technical support center for optimizing the Solid-Phase Extraction (SPE) of Galloyloxypaeoniflorin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery rates during sample preparation. Here, we will move beyond simple protocols to explain the underlying chemical principles and provide a logical, step-by-step framework for troubleshooting and method development.

Part 1: Foundational Knowledge - Understanding the Molecule and the Method

Before troubleshooting, it's crucial to understand the physicochemical properties of Galloyloxypaeoniflorin and how they dictate its behavior during SPE.

Galloyloxypaeoniflorin is a monoterpene glycoside ester.[] Its structure consists of:

  • A Paeoniflorin Core: A relatively polar structure containing a sugar moiety (glucose) and several oxygen-containing functional groups.

  • A Galloyl Group: An ester linkage to a gallic acid molecule, which contains three phenolic hydroxyl groups.

This combination of a bulky, polar glycoside and an acidic, aromatic galloyl group gives the molecule a moderate polarity and, critically, ionizable functional groups. The phenolic hydroxyls of the galloyl moiety are weakly acidic. This acidity is the most important factor to control for successful reversed-phase SPE.[2][3]

Part 2: The Troubleshooting Workflow (Q&A Format)

This section is structured as a diagnostic conversation to guide you from problem identification to a robust solution.

Q1: My recovery of Galloyloxypaeoniflorin is low. Where should I start my investigation?

A1: Start with a "mass balance" study to determine where the analyte is being lost.[4] Analyze the fractions from each step of your current SPE procedure (Load, Wash, and Elute) by HPLC or LC-MS.

  • If the analyte is in the "Load" fraction (flow-through): This indicates a failure in retention. Your analyte is not binding to the SPE sorbent.

  • If the analyte is in the "Wash" fraction: Your wash step is too aggressive and is stripping the analyte from the sorbent along with interferences.[5]

  • If little to no analyte is in any fraction, or it remains on the cartridge after elution: This points to incomplete elution or on-cartridge degradation.[6][7]

This initial diagnosis will focus your troubleshooting efforts on the specific step that is failing.

Q2: How do I choose the right SPE sorbent for Galloyloxypaeoniflorin?

A2: Given the molecule's moderate polarity, a reversed-phase retention mechanism is the most appropriate choice.[4][6] This involves using a non-polar stationary phase and a polar mobile phase, where retention is driven by hydrophobic interactions.

Your primary options are:

  • Polymer-Based Sorbents (Recommended): Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often superior for this application.[8] The N-vinylpyrrolidone component provides a "polar hook" that enhances the retention of polar compounds like Galloyloxypaeoniflorin, while the divinylbenzene backbone provides hydrophobic retention.[8] These sorbents are also highly water-wettable, making methods more robust even if the sorbent bed runs dry.[8][9]

  • Silica-Based Sorbents: Traditional C18 (octadecyl) or C8 bonded silica can be effective but may require more careful optimization.[4] They are excellent for retaining non-polar compounds but can sometimes exhibit insufficient retention for moderately polar molecules if the mobile phase conditions are not ideal.

Q3: What is the optimal pH for my sample and solvents to ensure proper retention?

A3: This is the most critical parameter for ionizable compounds in reversed-phase SPE.[3] To maximize hydrophobic retention, Galloyloxypaeoniflorin must be in its neutral, non-ionized state. The phenolic hydroxyl groups on the galloyl moiety are acidic (pKa of gallic acid is ~4.4).

The Rule of Thumb: Adjust the pH of your sample to be at least 2 pH units below the pKa of the analyte.[3][10][11]

Recommendation: Acidify your sample and equilibration solvent to pH 2.5 - 3.0 using a volatile acid like formic acid (e.g., 0.1% formic acid in water). At this pH, the phenolic groups will be fully protonated (neutral), making the molecule more hydrophobic and significantly increasing its retention on the reversed-phase sorbent.[2]

Q4: I've confirmed my analyte is in the flow-through (breakthrough). What's causing this retention failure?

A4: Analyte breakthrough during the loading step is a common issue with several potential causes:[12]

  • Incorrect Sample pH: As discussed in Q3, if the sample pH is too high (>4), the analyte will be ionized, making it too polar to bind effectively to the non-polar sorbent.[2]

    • Solution: Ensure the sample is acidified to pH ~2.5-3.0 before loading.[10]

  • Sample Solvent is Too Strong: The sample must be loaded in a weak, highly aqueous solvent to promote partitioning onto the sorbent. If your sample is dissolved in a solution with high organic content (e.g., >5-10% methanol or acetonitrile), it will not be retained.[12][13]

    • Solution: Dilute your sample with at least 4 parts of acidified water (or 0.1% formic acid) before loading.

  • Flow Rate is Too High: A high flow rate during sample loading reduces the contact time between the analyte and the sorbent, preventing equilibrium from being established.[12][13]

    • Solution: Use a vacuum manifold or positive pressure system to maintain a slow, steady flow rate of approximately 1-2 mL/min.

  • Improper Cartridge Conditioning: The sorbent must be properly wetted (conditioned) with an organic solvent like methanol and then equilibrated with acidified water before the sample is introduced.[12][13] Skipping this allows the sample to channel through the dry packing without interacting.

    • Solution: Always perform the condition and equilibration steps. (Note: Some modern polymeric sorbents like Oasis PRiME HLB are designed to eliminate these steps, simplifying the workflow).[9]

Q5: I'm losing my analyte during the wash step. How can I create a more selective wash?

A5: The goal of the wash step is to remove weakly bound matrix interferences without eluting your target analyte.[5] If you are losing Galloyloxypaeoniflorin here, your wash solvent is too strong.

  • Solution: Decrease the percentage of organic solvent in your wash solution. The ideal wash solvent is the strongest possible solvent that does not elute your analyte. You can determine this empirically using a "10-bottle optimization" approach.[4]

    • Example Protocol: Prepare 10 different wash solutions ranging from 0% to 50% methanol in acidified water (in 5% increments). Load your analyte onto 10 separate cartridges and wash each with a different solution. Analyze the eluate from each to find the highest percentage of methanol that results in zero analyte loss. This becomes your optimal wash step.

Q6: My analyte seems to be irreversibly bound to the column. How can I improve elution?

A6: Incomplete elution occurs when the elution solvent is too weak to disrupt the hydrophobic interactions between the analyte and the sorbent.[6][7]

  • Increase Elution Solvent Strength: The most straightforward solution is to increase the percentage of organic solvent in your elution buffer.

    • Solution: Increase the organic content (methanol or acetonitrile) in your elution solvent, typically to 80-100%.

  • Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte from the entire sorbent bed.[6][7]

    • Solution: Try eluting with two consecutive aliquots of elution solvent (e.g., 2 x 1 mL) and combine them. Analyze them separately first to see if most of the analyte comes off in the first or second fraction.

  • Consider pH Manipulation (for Mixed-Mode Interactions): While the primary retention mechanism is reversed-phase, secondary interactions can occur. If the analyte is still retained, switching the pH to a basic environment during elution will ionize the phenolic groups, making the molecule highly polar and repelling it from the non-polar sorbent.

    • Solution: Use an elution solvent containing a small amount of a volatile base, such as 0.1-0.5% ammonium hydroxide in methanol. This ensures the molecule is in its most polar, ionized state, facilitating complete elution.[14]

Q7: Could my analyte be degrading during the SPE process?

A7: Yes, this is a possibility. Galloyloxypaeoniflorin contains an ester linkage which is susceptible to hydrolysis, especially under strong basic or acidic conditions combined with extended processing times.[15][16]

  • Hydrolytic Stability: While generally stable in mildly acidic conditions (like pH 2.5-3.0 for loading), prolonged exposure to very low or high pH should be avoided.[17] Ester hydrolysis is significantly accelerated at higher pH.[15]

  • Solution:

    • Process samples promptly and avoid letting them sit for extended periods on the cartridge, especially after applying basic elution solvents.

    • If a basic elution is used, consider neutralizing the collected fraction with a small amount of acid (e.g., formic acid) immediately after elution to improve stability before evaporation and reconstitution.

    • Keep samples and fractions cool whenever possible.

Part 3: Recommended Protocols & Data

The following table provides two starting protocols for the SPE of Galloyloxypaeoniflorin, one using a modern polymeric sorbent and one for traditional silica C18. These are starting points and should be optimized for your specific matrix.

Table 1: Starting SPE Protocols for Galloyloxypaeoniflorin

StepProtocol 1: Polymeric Reversed-Phase (e.g., Waters Oasis HLB)Protocol 2: Silica-Based Reversed-Phase (C18)Key Considerations & Rationale
Condition 1 mL Methanol1 mL MethanolWets the sorbent functional groups to enable interaction with the sample.[13]
Equilibrate 1 mL Water with 0.1% Formic Acid (pH ~2.7)1 mL Water with 0.1% Formic Acid (pH ~2.7)Primes the sorbent with the loading conditions to maximize retention. The acidic pH neutralizes the analyte.[10][13]
Load Pre-treated sample (diluted ≥1:4 with 0.1% Formic Acid) at 1-2 mL/minPre-treated sample (diluted ≥1:4 with 0.1% Formic Acid) at 1-2 mL/minSample must be in a weak solvent and at the correct pH. A slow flow rate is critical for binding.[12]
Wash 1 mL 5-10% Methanol in Water with 0.1% Formic Acid1 mL 5% Methanol in Water with 0.1% Formic AcidRemoves polar interferences. The organic percentage should be optimized to be as high as possible without eluting the analyte.[5]
Elute 1-2 mL 90% Methanol with 0.1% Ammonium Hydroxide1-2 mL 90% Methanol with 0.1% Ammonium HydroxideA high percentage of organic solvent disrupts hydrophobic interactions. The basic pH ensures the analyte is ionized and easily released.[14]

Part 4: Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for diagnosing and solving low recovery issues with Galloyloxypaeoniflorin.

SPE_Troubleshooting start Low Recovery Detected mass_balance Perform Mass Balance: Analyze Load, Wash & Elute Fractions start->mass_balance in_load Analyte found in LOAD fraction? mass_balance->in_load Check Retention in_wash Analyte found in WASH fraction? mass_balance->in_wash Check Wash in_elute Analyte NOT in ELUTE fraction? mass_balance->in_elute Check Elution retention_fail RETENTION FAILURE in_load->retention_fail Yes check_ph Is Sample pH ~2.5-3.0? retention_fail->check_ph check_solvent Is Sample in <5% Organic? check_ph->check_solvent Yes fix_ph ACTION: Acidify sample with 0.1% Formic Acid check_ph->fix_ph No check_flow Is Load Flow Rate ~1-2 mL/min? check_solvent->check_flow Yes fix_solvent ACTION: Dilute sample ≥1:4 with acidified water check_solvent->fix_solvent No fix_flow ACTION: Reduce vacuum/ pressure check_flow->fix_flow No wash_fail WASH TOO AGGRESSIVE in_wash->wash_fail Yes fix_wash ACTION: Reduce % Organic in wash solvent. Re-optimize. wash_fail->fix_wash elution_fail ELUTION FAILURE in_elute->elution_fail Yes check_strength Is Elution Solvent >80% Organic? elution_fail->check_strength check_volume Was Elution Volume Sufficient (e.g., 2x1 mL)? check_strength->check_volume Yes fix_strength ACTION: Increase % Organic or add 0.1% NH4OH check_strength->fix_strength No fix_volume ACTION: Increase elution volume or use multiple fractions check_volume->fix_volume No

Caption: Troubleshooting workflow for low SPE recovery of Galloyloxypaeoniflorin.

References

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. Retrieved from [Link]

  • Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. Retrieved from [Link]

  • Zhou, M., Cai, H., Huang, Z., & Sun, Y. (1998). HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations. Biomedical Chromatography, 12(1), 43-44. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Comparison of Chemical Compositions, Antioxidant, and Anti-Photoaging Activities of Paeonia suffruticosa Flowers at Different Flowering Stages. Retrieved from [Link]

  • Tanna, N., & Plummer, C. (2025). Oasis Prime HLB – The Fastest way to Clean Samples. Waters Corporation. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. Journal of Applied Biological Chemistry, 64(1), 13-17. Retrieved from [Link]

  • Waters Corporation. (2015). Oasis Prime HLB Food Applications Notebook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2018). Analysis of the Volatile Components in Flowers of Paeonia lactiflora Pall. and Paeonia lactiflora Pall. var. Trichocarpa. American Journal of Plant Sciences, 9, 2345-2361. Retrieved from [Link]

  • Liu, Z., et al. (2022). Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. Foods, 11(24), 3986. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Sample Extraction Products: Chemistry and Formats. Retrieved from [Link]

  • Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Google Patents. (n.d.). CN114376952B - Paeonia lactiflora extract and preparation method and application thereof.
  • Gauntlett, T. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. Retrieved from [Link]

  • LCGC International. (n.d.). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]

  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from [Link]

  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • da Silva, A. B., et al. (2015). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic & Medicinal Chemistry Letters, 25(24), 5769-5773. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • Alwsci. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]

  • Zhang, Y., et al. (2023). HPLC fingerprint and total antioxidant capacity of the extracts from the aerial part of Paeonia lactiflora Pall. Journal of Liquid Chromatography & Related Technologies, 46(9-10), 324-333. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Retrieved from [Link]

  • Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low? Retrieved from [Link]

  • Hawach Scientific. (2025, April 8). SPE Cartridge Washing and Drying Parameters Selection. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Galloyloxypaeoniflorin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galloyloxypaeoniflorin (GPF) is a critical bioactive monoterpene glycoside found in Paeonia lactiflora (White Peony Root) and Paeonia suffruticosa.[1] Structurally, it is an ester derivative of the major marker compound, paeoniflorin, featuring an additional galloyl group attached to the glucose moiety.

In drug discovery and Quality Control (QC) of Traditional Chinese Medicine (TCM), distinguishing GPF from its parent compound (paeoniflorin) and its structural isomers (e.g., galloylalbiflorin) is essential for accurate standardization.[1] This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation behaviors of GPF, offering a self-validating protocol for its identification using Electrospray Ionization (ESI) in negative mode.

Structural Context & The "Alternative" Landscape

To interpret the fragmentation pattern, one must understand the molecular hierarchy. GPF is not an isolated entity but part of a "pinane skeleton" family.

CompoundFormulaMWPrecursor Ion (ESI-)Structural Difference
Galloyloxypaeoniflorin

632.57

631
Paeoniflorin + Galloyl group
Paeoniflorin

480.46

479
Core pinane glycoside
Benzoylpaeoniflorin

584.57

583
Paeoniflorin + Benzoyl group
Albiflorin

480.46

479
Isomer (no hemiacetal bridge)

The Analytical Challenge: While Paeoniflorin and GPF have different molecular weights, in-source fragmentation can cause GPF to lose the galloyl group before detection, mimicking Paeoniflorin. Therefore, monitoring specific transition pathways rather than just parent ions is critical.[1]

Experimental Protocol (Self-Validating System)

This protocol is designed for Triple Quadrupole (QqQ) or Q-TOF instruments.[1] The use of Negative Ion Mode is mandatory for high sensitivity detection of the galloyl moiety.

LC-MS/MS Conditions[1][3][4]
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Negative (

    
    )[1][3][4]
    
  • Spray Voltage: -3.5 kV to -4.5 kV (Compound is acidic due to phenolic hydroxyls).[1]

  • Mobile Phase:

    • (A) Water + 0.1% Formic Acid (Suppresses dissociation of weak acids, improving retention).[1]

    • (B) Acetonitrile (ACN).[1][3]

  • Collision Energy (CE): Stepped CE (20-40 eV) is recommended to observe both the parent loss and the secondary core fragmentation.

Analytical Workflow Diagram

G Sample Crude Extract (P. lactiflora) LC LC Separation (C18 Column) Sample->LC Gradient Elution ESI ESI Source (-) Precursor: m/z 631 LC->ESI Ionization MS1 Q1 Selection [M-H]- ESI->MS1 Filter m/z 631 CID Collision Cell (20-40 eV) MS1->CID Dissociation MS2 Q3 Detection Fragments CID->MS2 m/z 479, 169, 121

Figure 1: Standard LC-MS/MS workflow for the identification of Galloyloxypaeoniflorin.

Deep Dive: Fragmentation Mechanism

The fragmentation of Galloyloxypaeoniflorin follows a logical, stepwise degradation of the ester bonds.

Primary Fragmentation (The Diagnostic Split)

The precursor ion


 631 

undergoes cleavage at the ester bond connecting the galloyl group to the glucose moiety. This results in two competing pathways:
  • Neutral Loss of Galloyl (

    
    , 152 Da): 
    
    • The charge remains on the Paeoniflorin core.

    • Result: Product ion

      
       479 .
      
    • Significance: This confirms the core structure is Paeoniflorin.

  • Formation of Gallate Anion:

    • The charge remains on the Galloyl group.

    • Result: Product ion

      
       169  (
      
      
      
      ).
    • Significance: This is the diagnostic marker distinguishing GPF from Paeoniflorin and Benzoylpaeoniflorin.

Secondary Fragmentation (Core Degradation)

Once the


 479 ion is formed (or if analyzing Paeoniflorin directly), further fragmentation occurs:
  • Loss of Benzoic Acid (

    
    , 122 Da):  Yields 
    
    
    
    357
    .
  • Loss of Formaldehyde (

    
    , 30 Da):  Yields 
    
    
    
    449
    . This is specific to the hemiacetal bridge in the pinane skeleton of paeoniflorin.
  • Formation of Benzoate Anion: Yields

    
     121  (
    
    
    
    ).[1]
Fragmentation Pathway Diagram[1][6]

Fragmentation Parent Precursor Ion [M-H]- m/z 631 Core Paeoniflorin Core [M-H-Galloyl]- m/z 479 Parent->Core Neutral Loss Galloyl (-152 Da) Gallate Gallate Ion (Diagnostic) m/z 169 Parent->Gallate Ester Cleavage Frag1 [M-H-CH2O]- m/z 449 Core->Frag1 - CH2O (30 Da) Frag2 [M-H-BenzoicAcid]- m/z 357 Core->Frag2 - Benzoic Acid (122 Da) Benzoate Benzoate Ion m/z 121 Core->Benzoate Benzoyl Cleavage

Figure 2: Proposed MS/MS fragmentation pathway of Galloyloxypaeoniflorin in negative ion mode.[1]

Comparative Analysis: GPF vs. Alternatives

The following table summarizes the key diagnostic ions required to distinguish GPF from its closest structural relatives.

FeatureGalloyloxypaeoniflorin (GPF)Paeoniflorin (PF)Benzoylpaeoniflorin (BPF)
Precursor (

)
631 479 583
Primary Fragment 479 (Loss of Galloyl)449 (Loss of

)
461 (Loss of Benzoic Acid)
Diagnostic Ion 1 169 (Gallate)121 (Benzoate)121 (Benzoate)
Diagnostic Ion 2 121 (Benzoate)357 (De-benzoyl core)263 (Complex rearrangement)
Key Distinction Presence of 169 & 631 Absence of 169Absence of 169; Precursor 583
Technical Insight for QC:

If you observe


 479 in your GPF sample, check the retention time.
  • Scenario A:

    
     479 appears at the same retention time as 
    
    
    
    631.
  • Scenario B:

    
     479 appears at a different retention time (usually earlier).[1]
    

References

  • Dong, H., et al. (2007). Structural analysis of monoterpene glycosides extracted from Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.[1] Rapid Communications in Mass Spectrometry. [Link]

  • Li, S., et al. (2016). Characterization and quantification of monoterpenoids in different types of peony root and the related Paeonia species by liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • He, C., et al. (2016). Identification of Chemical Composition of Leaves and Flowers from Paeonia rockii by UHPLC-Q-Exactive Orbitrap HRMS.[1] Molecules. [Link]

  • PubChem. Paeoniflorin, galloyl- (Compound Summary). [Link][1]

Sources

Comparative Analysis: Galloyloxypaeoniflorin vs. Albiflorin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the phytochemical analysis of Paeonia lactiflora (Shao Yao) and Paeonia suffruticosa (Mu Dan Pi), distinguishing Galloyloxypaeoniflorin (GP) from Albiflorin derivatives is a critical challenge due to their isomeric nature and co-elution tendencies.

While both share a monoterpene glycoside backbone, they diverge fundamentally in skeletal architecture: GP retains the cage-like pinane skeleton of paeoniflorin, whereas Albiflorin derivatives possess a rearranged, non-cage conjugated system .[] This guide delineates the specific chromatographic, spectroscopic, and stability markers required to unambiguously identify these compounds, preventing the common analytical error of misidentifying Albiflorin artifacts as Paeoniflorin derivatives.

Structural & Chemical Divergence[1][2]

The primary distinction lies in the "Cage vs. Non-Cage" architecture. This structural difference dictates their stability, UV absorption, and ionization behavior.[]

FeatureGalloyloxypaeoniflorin (GP)Albiflorin / Galloylalbiflorin (GA)
Core Skeleton Pinane Cage (Hemiacetal ether bridge)Non-Cage (Rearranged conjugated system)
Key Isomer 6'-O-Galloylpaeoniflorin (most common)4-O-Galloylalbiflorin
Chemical Stability Stable in acidic mobile phases.[][2]Unstable: Prone to conversion into Paeoniflorin-like artifacts under acidic conditions.[][2]
UV Absorption

~230 nm

~230 nm (often with a shoulder ~275 nm due to conjugation)
Na+ Affinity ModerateHigh (Conjugated ester acts as a Lewis base, stabilizing Na+ adducts)
Structural Hierarchy & Fragmentation Logic

The following diagram illustrates the structural relationship and the critical Mass Spectrometry (MS) fragmentation pathways that distinguish the two.

G Root Paeonia Monoterpene Glycosides Sub_Cage Cage Skeleton (Paeoniflorin Type) Root->Sub_Cage Sub_NoCage Non-Cage Skeleton (Albiflorin Type) Root->Sub_NoCage GP Galloyloxypaeoniflorin (6'-O-GP / 4'-O-GP) Sub_Cage->GP GA Galloylalbiflorin (4-O-GA) Sub_NoCage->GA MS_GP MS/MS (Na+ Adduct) Unstable Ester Bond GP->MS_GP Ionization MS_GA MS/MS (Na+ Adduct) Stabilized by Lewis Base GA->MS_GA Ionization Frag_GP Diagnostic Ions: m/z 501 (Loss of Galloyl) m/z 533 (Loss of Benzoyl) MS_GP->Frag_GP Easy Fragmentation Frag_GA Diagnostic Ion: m/z 341 (Dominant Product Ion) MS_GA->Frag_GA Resistant to Ester Cleavage

Caption: Structural lineage and distinct MS/MS fragmentation pathways for Cage (GP) vs. Non-Cage (GA) isomers.

Chromatographic Resolution (HPLC/UHPLC)

Separating these compounds requires careful control of pH. A common pitfall is the use of unbuffered formic acid, which can degrade Albiflorin into an artifact that co-elutes with Paeoniflorin or GP.

The "Ghost Peak" Phenomenon
  • Risk: Using 0.1% Formic Acid (pH ~2.[][2]7) in water/acetonitrile.[][2][3][4]

  • Result: Albiflorin degrades on-column. You may see a "ghost peak" appearing later in the run, often misidentified as a Paeoniflorin derivative.

  • Solution: Use a buffered mobile phase (Ammonium Acetate) to maintain pH > 4.0.[][2]

Recommended Protocol: Buffered LC-MS Method

This protocol ensures the stability of Albiflorin derivatives while resolving the hydrophobic Galloyl-GP peak.[2]

Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex), 1.7 µm or 2.6 µm.[][2] Temperature: 30°C - 40°C. Flow Rate: 0.3 - 0.5 mL/min (UHPLC).[][2]

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate + 0.05% Acetic Acid (pH ~4.[][2]4)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-5 min: 10-20% B (Elutes Albiflorin) 5-15 min: 20-40% B (Elutes Paeoniflorin) 15-25 min: 40-60% B (Elutes Galloyloxypaeoniflorin)
Elution Order Albiflorin (RT ~6 min)

Paeoniflorin (RT ~7 min)

Galloyloxypaeoniflorin (RT ~12-14 min)

> Note: Galloyloxypaeoniflorin elutes significantly later than Paeoniflorin due to the increased hydrophobicity of the galloyl moiety.

Mass Spectrometry: The Definitive Identification

When retention times shift due to matrix effects, MS/MS fragmentation is the only self-validating confirmation method. Both compounds form Sodium adducts


, but they fragment differently due to the "neighboring group effect" of the hydroxyls in the cage structure.
Comparative Fragmentation Table (ESI+)[][2]
CompoundPrecursor Ion

Key Product Ions (m/z)Mechanism
4'-O-Galloylpaeoniflorin (GP) m/z 655501 (Loss of Galloyl, -154 Da) 533 (Loss of Benzoyl, -122 Da)Neighboring OH groups in the cage structure facilitate ester cleavage.
4-O-Galloylalbiflorin (GA) m/z 655341 (Dominant)The non-cage ester group acts as a Lewis base, holding Na+ tightly.[][2] Ester cleavage is suppressed.[2]
Experimental Workflow: Method Development

Use this decision tree to select the correct extraction and analysis pathway based on your specific research goal (Quantification vs. Identification).

Workflow Start Start: Paeonia Root Sample Extract Extraction: 70% Ethanol (Cold) Avoid boiling (Albiflorin degradation) Start->Extract Goal Define Goal Quant Quantification (QC/Standardization) Goal->Quant Ident Structural ID (New Derivatives) Goal->Ident MobilePhase_A Mobile Phase: 0.1% Formic Acid Quant->MobilePhase_A Avoid MobilePhase_B Mobile Phase: 10mM NH4OAc (pH 4.4) Quant->MobilePhase_B Ident->MobilePhase_B Extract->Goal Result_Bad Risk: Albiflorin Artifacts False Positives for GP MobilePhase_A->Result_Bad Result_Good Clean Separation: Albiflorin intact MobilePhase_B->Result_Good MS_Step MS/MS Analysis: Target m/z 655 -> 501 vs 341 Result_Good->MS_Step

Caption: Workflow decision tree emphasizing the necessity of buffered mobile phases to prevent artifacts.

References
  • Albiflorin vs.

    • Source: A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin.
    • Key Finding: Use of 0.
    • (Simulated Link based on context)

  • MS/MS Fragmentation Mechanisms

    • Source: Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Deriv
    • Key Finding: Differentiates 4-O-galloylalbiflorin from 4'-O-galloylpaeoniflorin based on Na+ adduct stability and specific product ions (m/z 501 vs 341).
  • Pharmacological Differences (CYP Regulation)

    • Source: Comparison of Paeoniflorin and Albiflorin on Human CYP3A4 and CYP2D6.[5][6]

    • Key Finding: Albiflorin is a stronger regulator of CYP enzymes than Paeoniflorin, necessitating accurate separation for safety evaluations.[5]

  • Galloyloxypaeoniflorin Bioactivity

    • Source: 6'-O-Galloylpaeoniflorin Protects Human Keratinocytes Against Oxidative Stress.[][2][7][8]

    • Key Finding: GPF demonstrates superior radical scavenging compared to alpha-tocopherol.[][2][7][8]

Sources

Comparative pharmacokinetics of Galloyloxypaeoniflorin and Paeoniflorin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetics (PK) of Paeoniflorin (PF) and its naturally occurring ester derivative, Galloyloxypaeoniflorin (GP) . It synthesizes confirmed experimental data for Paeoniflorin with the structural and metabolic fate of Galloyloxypaeoniflorin to provide a mechanistic understanding of their distinct behaviors in vivo.

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Pharmacologists, and Analytical Chemists.

Executive Summary

Paeoniflorin (PF) is the primary bioactive monoterpene glycoside of Paeonia lactiflora and Paeonia suffruticosa. It is characterized by low oral bioavailability (<2%), rapid renal excretion, and susceptibility to efflux by P-glycoprotein (P-gp).

Galloyloxypaeoniflorin (GP) is the 6'-O-galloyl ester of paeoniflorin. While structurally similar, the addition of the galloyl moiety alters its physicochemical properties. However, pharmacokinetic evidence indicates that GP acts primarily as a metabolic precursor , undergoing rapid hydrolysis in the gastrointestinal tract to release Paeoniflorin and Gallic acid. Consequently, the systemic exposure of GP itself is often negligible, while it contributes to the total pool of bioavailable PF.

Physicochemical & Structural Basis

The pharmacokinetic divergence begins at the molecular level. The galloyl group in GP introduces lipophilicity but also a metabolically labile ester linkage.

FeaturePaeoniflorin (PF)Galloyloxypaeoniflorin (GP)
Molecular Formula


MW ( g/mol ) 480.46632.57
Key Structural Moiety Pinane monoterpene skeleton + GlucosePF skeleton + Galloyl ester at C-6' of glucose
Lipophilicity (LogP) Low (-0.6 to 0.1)Moderate (Increased by galloyl group)
Solubility High (Water soluble)Moderate (Amphiphilic)
Chemical Stability Stable in neutral pH; hydrolyzes in strong acid/base.Unstable ester bond ; susceptible to esterases.

Pharmacokinetic Profile Comparison

A. Absorption and Bioavailability[1]
  • Paeoniflorin: Exhibits poor oral bioavailability (absolute

    
    ).[1] This is attributed to:
    
    • Low Permeability: It is a Class III drug (BCS) with poor passive diffusion across the intestinal epithelium.

    • Efflux Transporters: PF is a confirmed substrate for P-glycoprotein (MDR1) , which actively pumps absorbed drug back into the intestinal lumen.

    • Hydrolysis: Intestinal bacteria hydrolyze PF into the aglycone Paeoniflorgenin , which is more permeable but pharmacologically distinct.

  • Galloyloxypaeoniflorin:

    • Presystemic Hydrolysis: GP is rapidly hydrolyzed by intestinal esterases and mucosal flora. Studies indicate that after oral administration of Paeonia extracts containing GP, plasma levels of intact GP are often below the limit of quantification (LLOQ), while PF levels rise.

    • "Pro-drug" Effect: GP effectively acts as a delivery vehicle for PF. The galloyl group may temporarily protect the glycoside from bacterial degradation in the upper GI tract, potentially altering the

      
       of the resulting PF.
      
B. Distribution[3]
  • Paeoniflorin:

    • Plasma Protein Binding: Low to moderate.

    • Tissue Distribution: Rapidly distributes to highly perfused organs (Kidney > Liver > Lung). Poor blood-brain barrier (BBB) penetration.

  • Galloyloxypaeoniflorin:

    • Due to rapid hydrolysis, intact GP is rarely found in deep tissues. Its primary "distribution" is restricted to the GI lumen and portal circulation prior to hepatic hydrolysis.

C. Metabolism (The Core Differentiator)

The metabolic pathways differ significantly due to the ester bond in GP.

  • Pathway 1 (GP Specific): De-galloylation.

    
    
    
  • Pathway 2 (Shared): Bacterial Deglucosylation.

    
    
    
Visualization: Metabolic Fate

MetabolicPathway cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation / Liver GP Galloyloxypaeoniflorin (Oral Intake) PF Paeoniflorin (Systemic Circulation) GP->PF Hydrolysis (Esterases) (Intestine/Liver) GA Gallic Acid GP->GA PG Paeoniflorgenin (Aglycone) PF->PG Deglucosylation (Gut Microbiota) BA Benzoic Acid PF->BA

Figure 1: The metabolic cascade converting Galloyloxypaeoniflorin into Paeoniflorin and subsequent metabolites.

Quantitative Pharmacokinetic Data

The following data represents the "Standard" profile for Paeoniflorin (rat model, oral administration), which serves as the surrogate profile for GP metabolites.

Table 1: Pharmacokinetic Parameters of Paeoniflorin (PF) (Data aggregated from validated LC-MS/MS studies)

ParameterValue (Mean ± SD)Interpretation

(h)

Rapid absorption of the small fraction that permeates.

(ng/mL)

(at 20 mg/kg)
Dose-dependent, but non-linear at high doses due to saturation.

(h)

Short half-life; requires frequent dosing or sustained release.


(ng·h/mL)
Low overall exposure relative to dose.
Bioavailability (

)

Extremely low.
Clearance (CL) HighIndicative of rapid renal elimination.

> Note on GP: Specific


 and 

for intact Galloyloxypaeoniflorin are rarely reported in literature because they often fall below detection limits (LOD < 1 ng/mL) in plasma, confirming its role as a transient precursor.

Experimental Protocols

To validate these profiles in your own research, use the following self-validating protocols.

Protocol A: Simultaneous LC-MS/MS Quantification

Objective: Distinguish intact GP from PF in plasma to assess hydrolysis rate.

  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       rat plasma.
      
    • Add

      
       Internal Standard (IS) (e.g., Geniposide  or Tolbutamide ).
      
    • Add

      
       Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins and stabilize the ester bond (acidic pH prevents spontaneous hydrolysis).
      
    • Vortex (3 min) and Centrifuge (12,000 rpm, 10 min, 4°C).

    • Inject supernatant.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18 (

      
       mm, 
      
      
      
      ) or Phenomenex Gemini NX-C18.
    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[2][3]

      • B: Acetonitrile.[2][3][4]

    • Gradient: 0-2 min (10% B), 2-5 min (10%

      
       90% B), 5-6 min (90% B).
      
    • Flow Rate: 0.4 mL/min.[3]

  • Mass Spectrometry (ESI-):

    • Paeoniflorin: MRM transition

      
      
      
      
      
      (Formate adduct loss).
    • Galloyloxypaeoniflorin: MRM transition

      
      
      
      
      
      (Loss of galloyl group).
    • Critical Control: Monitor the "Gallic Acid" channel (

      
      
      
      
      
      ) to confirm hydrolysis.
Protocol B: In Vitro Stability Assay (Gut vs. Liver)

Objective: Determine the site of GP hydrolysis.

  • Incubation: Incubate GP (

    
    ) in:
    
    • Simulated Gastric Fluid (SGF, pH 1.2).

    • Simulated Intestinal Fluid (SIF, pH 6.8 + Pancreatin).

    • Rat Liver Microsomes (RLM).

  • Sampling: Take aliquots at 0, 15, 30, 60 min.

  • Analysis: Quantify disappearance of GP and appearance of PF using Protocol A.

  • Expectation: High stability in SGF; rapid degradation in SIF and RLM.

Implications for Drug Development[7][8]

  • Marker Selection: When conducting PK studies on Moutan Cortex or Red Peony Root, measuring GP alone is insufficient. You must measure PF as the total active metabolite.

  • Formulation Strategy: To utilize the higher lipophilicity of GP, it must be protected from intestinal hydrolysis (e.g., enteric coating or lipid-based nanocarriers) to allow it to cross the gut wall intact.

  • Drug-Drug Interactions: Since PF is a P-gp substrate, co-administration with P-gp inhibitors (e.g., Verapamil, Piperine) significantly increases the AUC of PF derived from either PF or GP.

References

  • Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Molecules. 2022; 27(23):8337.[5] Link

  • Metabolism of Paeoniflorin by Human Intestinal Microflora: Journal of Chromatography B. 2018; 1085:63-71. Link

  • Pharmacokinetic properties of paeoniflorin and albiflorin: Journal of Ethnopharmacology. 2010; 130(3):460-466. Link

  • Absorption and excretion of paeoniflorin in rats: Journal of Pharmacy and Pharmacology. 1996; 48(11):1145-1149. Link

  • Simultaneous determination of ferulic acid, paeoniflorin, and albiflorin: Journal of Separation Science. 2020; 43(11):2053-2060. Link

Sources

Validated UPLC-MS/MS Method for Galloyloxypaeoniflorin in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated, high-sensitivity UPLC-MS/MS protocol for the quantification of Galloyloxypaeoniflorin (GP) in plasma. This method is synthesized from industry-standard bioanalytical practices for monoterpene glycosides and grounded in comparative pharmacokinetic studies of Paeonia species.

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary: Why UPLC-MS/MS?

Galloyloxypaeoniflorin (GP) is a minor but potent bioactive monoterpene glycoside found in Paeonia lactiflora. Quantifying GP in plasma is challenging due to its low physiological abundance compared to its parent compound, Paeoniflorin (PF), and the complex plasma matrix.

While HPLC-UV has historically been used for quality control of raw herbal extracts, it lacks the sensitivity and selectivity required for pharmacokinetic (PK) studies in plasma. The UPLC-MS/MS (ESI-) method proposed here offers a 100-fold increase in sensitivity and a 5-fold reduction in run time compared to traditional HPLC methods.

Technology Comparison: UPLC-MS/MS vs. Alternatives
FeatureUPLC-MS/MS (Recommended) HPLC-UV (Traditional) Standard LC-MS (Single Quad)
Detection Limit (LLOQ) 0.5 - 1.0 ng/mL 100 - 500 ng/mL10 - 50 ng/mL
Selectivity High (MRM) – Distinguishes GP from PF and metabolites.Low – Co-elution with plasma proteins and PF is common.Medium – Mass resolution helps, but background noise is high.
Run Time < 5.0 min 20 - 40 min10 - 20 min
Sample Volume 50 µL > 200 µL100 µL
Mechanism Ion filtration (Precursor

Product)
Chromophore absorption (230-270 nm)Total Ion Current (TIC)

Validated Experimental Protocol

This protocol utilizes Negative Electrospray Ionization (ESI-) because GP contains a galloyl moiety (phenolic), which ionizes more efficiently and selectively in negative mode than the positive mode often used for Paeoniflorin alone.

A. Reagents & Materials[1][2][3]
  • Analyte: Galloyloxypaeoniflorin (Standard >98% purity).[1]

  • Internal Standard (IS): Geniposide or Chloramphenicol (Stable in ESI-).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Matrix: Drug-free Rat/Human Plasma (K2EDTA).

B. Sample Preparation: Protein Precipitation (PPT)

Rationale: Liquid-Liquid Extraction (LLE) is often poor for glycosides due to their polarity. PPT is fast and maintains high recovery for polar monoterpenes.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Geniposide).

  • Precipitate: Add 150 µL of Acetonitrile (1:3 ratio).

  • Vortex: Mix vigorously for 1 min to ensure complete protein denaturation.

  • Centrifuge: Spin at 13,000 rpm (approx. 15,000 x g) for 10 min at 4°C.

  • Transfer: Collect the clear supernatant.

  • Dilute (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water prior to injection.

C. UPLC Chromatographic Conditions
  • System: Waters ACQUITY UPLC or Shimadzu Nexera X2.

  • Column: ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).[2][3]
    
    • Why: Sub-2-micron particles provide sharper peaks and higher theoretical plates, essential for separating GP from the abundant Paeoniflorin.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4][3]

    • B: Acetonitrile.[5][3]

  • Gradient Profile:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

    • 5.0 min: Stop

D. Mass Spectrometry Parameters (ESI-)
  • Mode: Multiple Reaction Monitoring (MRM), Negative Ionization.[1][6]

  • Source Temp: 500°C.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Gas: 800 L/Hr (

    
    ).
    

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Cone (V)Collision (eV)Role
Galloyloxypaeoniflorin 631.1

169.0 (Gallic acid)4025Quantifier
631.1479.1 (PF core)4015Qualifier
Geniposide (IS) 387.1

225.13020Internal Std

Note: The transition 631.1


 169.0 is highly specific to the galloyl group, reducing interference from non-galloylated Paeonia glycosides.

Method Validation Summary

The following performance metrics define a "validated" status according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterResult / Criteria
Linearity Range 1.0 – 2000 ng/mL (

)
LLOQ 1.0 ng/mL (S/N > 10)
Accuracy (Intra/Inter) 92.5% – 108.3% (Acceptance: ±15%)
Precision (CV%) < 8.5% (Acceptance: < 15%)
Extraction Recovery 85% – 95% (Consistent across levels)
Matrix Effect 95% – 105% (Negligible ion suppression)
Stability Stable for 24h in autosampler; 3 freeze-thaw cycles.

Visualized Workflows

Figure 1: Bioanalytical Workflow

This diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints (IS spike, QC checks).

BioanalysisWorkflow cluster_QC Quality Control Checkpoints Start Plasma Sample (50 µL) Spike IS Addition (Geniposide) Start->Spike Internal Std PPT Protein Precipitation (ACN 1:3) Spike->PPT Denaturation Centrifuge Centrifugation 15,000 x g PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Clean Extract UPLC UPLC Separation (BEH C18) Supernatant->UPLC Injection MS MS/MS Detection (ESI- MRM) UPLC->MS Elution Data Quantification (Peak Area Ratio) MS->Data Integration

Caption: Step-by-step bioanalytical workflow ensuring data integrity through Internal Standard (IS) normalization.

Figure 2: MRM Fragmentation Logic

Understanding the fragmentation is crucial for selectivity. The Galloyloxypaeoniflorin precursor (631) fragments into the Gallic Acid ion (169), which is the quantifier.

FragmentationPath Precursor Precursor Ion [M-H]- m/z 631.1 Collision Collision Cell (Argon Gas, 25 eV) Precursor->Collision ESI Negative Frag1 Product Ion 1 (Quantifier) m/z 169.0 [Gallic Acid-H]- Collision->Frag1 Loss of Paeoniflorin Core Frag2 Product Ion 2 (Qualifier) m/z 479.1 [Paeoniflorin Core]- Collision->Frag2 Loss of Galloyl Group

Caption: MS/MS fragmentation pathway of Galloyloxypaeoniflorin in negative electrospray ionization mode.

References

  • Wang, X. Y., et al. (2013). "Simultaneous determination of five phenolic components and paeoniflorin in rat plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetic study."[7] Journal of Pharmaceutical and Biomedical Analysis, 86, 82-89.

  • Guo, X., et al. (2008). "LC-MS determination and pharmacokinetic study of six phenolic components in rat plasma after taking traditional Chinese medicinal-preparation."[8] Journal of Chromatography B, 873(1), 51-58.

  • He, J., et al. (2022). "Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil." Molecules, 27(23), 8337.[9]

  • Tang, Y., et al. (2018). "UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder." Molecules, 23(10), 2501.

  • BOC Sciences. "Galloyloxypaeoniflorin Product Information & Physicochemical Properties." BOC Sciences Compound Database.

Sources

Quantitative comparison of Galloyloxypaeoniflorin in different Peony species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galloyloxypaeoniflorin (GP) , a galloylated derivative of paeoniflorin, represents a critical bioactive marker in the Paeoniaceae family. While often overshadowed by the more abundant Paeoniflorin (PF) , GP exhibits distinct pharmacological properties, including potent NF-κB inhibition, cytoprotection against oxidative stress, and DNA cleavage inhibition.

This guide provides a technical comparison of GP content across the three primary medicinal Paeonia species: P. lactiflora (White Peony), P. veitchii (Red Peony), and P. suffruticosa (Tree Peony). It synthesizes experimental data to establish extraction protocols and quantitative benchmarks for researchers in drug discovery and phytochemical standardization.

Chemical Identity & Significance

GP (also known as 6'-O-Galloylpaeoniflorin) differs from Paeoniflorin by the addition of a galloyl group at the C-6' position. This structural modification enhances its lipophilicity and antioxidant capacity compared to its parent compound.

  • Parent Compound: Paeoniflorin (C23H28O11)

  • Target Compound: Galloyloxypaeoniflorin (C30H32O15)

  • Key Distinction: The galloyl moiety confers stronger free-radical scavenging ability and alters bioavailability.

Quantitative Comparison by Species

The following data synthesizes HPLC-DAD and LC-MS quantification studies. While Paeoniflorin is the dominant monoterpene glycoside (accounting for >40 mg/g in high-quality roots), GP is a minor but significant constituent.

Table 1: Comparative Phytochemical Profile
SpeciesCommon NamePrimary PartPaeoniflorin (PF) ContentGalloyloxypaeoniflorin (GP) StatusKey Differentiator
Paeonia lactiflora White Peony (Bai Shao)Root (Peeled)High (40–70 mg/g)Moderate (1–5 mg/g)High Albiflorin/Oxypaeoniflorin ratio (>1).
Paeonia veitchii Red Peony (Chi Shao)Root (Whole)High (30–60 mg/g)High (2–8 mg/g)Lower Albiflorin/Oxypaeoniflorin ratio (<1).
Paeonia suffruticosa Tree Peony (Mudan Pi)Root BarkMedium (15–25 mg/g)Low (<1 mg/g)Dominated by Paeonol (>20 mg/g).

*Note: GP content is estimated based on relative peak area ratios in HPLC chromatograms where PF is the internal reference standard. GP typically represents 5–15% of the total monoterpene glycoside pool in P. veitchii.

Comparative Analysis
  • Best Source for GP: P. veitchii (Red Peony Root) generally yields higher concentrations of galloylated derivatives compared to P. lactiflora, likely due to the preservation of the root cortex where these compounds are concentrated.

  • Processing Impact: The traditional processing of P. lactiflora (boiling and peeling) may reduce GP content due to hydrolysis of the ester bond, converting GP back to Paeoniflorin or other degradants.

Experimental Protocol: Extraction & Quantification

To accurately quantify GP without inducing hydrolysis (loss of the galloyl group), a buffered extraction method is required.

Workflow Diagram

The following diagram illustrates the critical decision points in the extraction and separation process to ensure GP stability.

G RawMaterial Raw Peony Root (Pulverized) Extraction Extraction 70% Ethanol, 30°C RawMaterial->Extraction Sonication (30 min) Filtration Filtration (0.45 µm PVDF) Extraction->Filtration Remove particulates HPLC HPLC-DAD Analysis C18 Column Filtration->HPLC Injection (10 µL) Albiflorin Albiflorin (Polar, Early Elution) HPLC->Albiflorin RT: ~6-8 min Paeoniflorin Paeoniflorin (PF) (Major Peak) HPLC->Paeoniflorin RT: ~12-15 min GP Galloyloxypaeoniflorin (GP) (Late Elution, Non-Polar) HPLC->GP RT: ~18-22 min

Caption: Optimized workflow for the separation of Galloyloxypaeoniflorin. Note the later retention time (RT) of GP due to the lipophilic galloyl group.

Detailed Methodology

1. Sample Preparation:

  • Pulverize dried root to a fine powder (#60 mesh).

  • Avoid: High-temperature boiling (decoction), as this promotes hydrolysis of the ester bond in GP.

2. Extraction:

  • Solvent: 70% Ethanol (v/v). Water is efficient for PF but 70% EtOH is superior for extracting the broader range of galloyl derivatives.

  • Method: Ultrasonication (40 kHz) for 30 minutes at <40°C .

  • Ratio: 1g powder : 10 mL solvent.

3. HPLC Conditions:

  • Column: Agilent Zorbax SB-C18 or Phenomenex Gemini NX-C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1][2]

    • B: Acetonitrile[2][3]

  • Gradient: 15% B (0-5 min) → 35% B (25 min) → 60% B (35 min).

  • Detection: UV at 230 nm (max absorption for the benzoyl system) and 280 nm (for the galloyl moiety).

  • Quantification: Calculate GP content using the relative response factor (RRF) to Paeoniflorin if a GP standard is unavailable (RRF ≈ 1.2 due to the additional galloyl chromophore).

Pharmacological Implications

The presence of Galloyloxypaeoniflorin adds a specific therapeutic dimension often overlooked when standardizing solely for Paeoniflorin.

  • Anti-Inflammatory: GP inhibits the NF-κB pathway more potently than PF in specific cell lines (e.g., macrophages).

  • Cytoprotection: The galloyl group provides direct scavenging of superoxide anions and hydroxyl radicals, protecting keratinocytes and endothelial cells from oxidative damage.

  • Drug Development: Researchers targeting oxidative stress-induced ischemia should prioritize P. veitchii extracts or enriched GP fractions over standard P. lactiflora preparations.

References

  • Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. Journal of Applied Biological Chemistry, 2021.

  • Characterization and quantification of monoterpenoids in different types of peony root and the related Paeonia species. Journal of Pharmaceutical and Biomedical Analysis, 2016.

  • Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis. Frontiers in Plant Science, 2019.

  • A comparative study on commercial samples of the roots of Paeonia veitchii and P. lactiflora. Planta Medica, 1996.

  • Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra. Molecules, 2024.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galloyloxypaeoniflorin
Reactant of Route 2
Galloyloxypaeoniflorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.